Technical Documentation Center

cis-4-(Hydroxymethyl)piperidin-3-OL Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: cis-4-(Hydroxymethyl)piperidin-3-OL

Core Science & Biosynthesis

Foundational

Biological Activity and Technical Guide: cis-4-(Hydroxymethyl)piperidin-3-ol

This guide provides an in-depth technical analysis of cis-4-(Hydroxymethyl)piperidin-3-ol , a privileged scaffold in medicinal chemistry and a structural analog of bioactive iminosugars. Executive Summary cis-4-(Hydroxym...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of cis-4-(Hydroxymethyl)piperidin-3-ol , a privileged scaffold in medicinal chemistry and a structural analog of bioactive iminosugars.

Executive Summary

cis-4-(Hydroxymethyl)piperidin-3-ol (CAS: 1951441-80-7 for HCl salt) is a chiral, hydroxylated piperidine derivative. It belongs to a class of small molecules known as iminosugars (or azasugars), which are potent mimics of carbohydrate transition states. While often utilized as a high-value synthetic intermediate for complex pharmaceutical agents (including muscarinic receptor modulators and antiviral agents), its intrinsic biological activity lies in its potential as a glycosidase inhibitor and pharmacological chaperone .

This guide details the molecule's chemical identity, its mechanism of action as a transition-state analogue, its therapeutic potential in lysosomal storage disorders, and the experimental protocols required to validate its activity.

Chemical Identity & Structural Properties[1][2][3][4][5]

The biological efficacy of cis-4-(Hydroxymethyl)piperidin-3-ol is dictated by its stereochemistry and conformational flexibility. Unlike the rigid pyranose ring of glucose, the piperidine ring can adopt multiple chair and boat conformations, allowing it to adapt to various enzyme active sites.

PropertyData
IUPAC Name (3R,4S)-4-(Hydroxymethyl)piperidin-3-ol (or enantiomer depending on specific isomer)
Common Class Hydroxylated Piperidine / Iminosugar
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol
Stereochemistry cis-configuration (3-OH and 4-CH₂OH on the same face)
pKa (Calculated) ~9.5 (Secondary amine)
Solubility Highly soluble in water, methanol; sparingly soluble in non-polar solvents.[1][2][3][4]
Key Structural Motif 1,2-aminoalcohol core (vicinal to hydroxymethyl); mimics C3-C4-C5 of hexoses.
Stereochemical Significance

The cis-relationship between the hydroxyl group at C3 and the hydroxymethyl group at C4 is critical. This specific arrangement mimics the spatial orientation of the C3-OH and C4-OH (or C5-hydroxymethyl) groups in naturally occurring sugars like galactose or glucose , depending on the absolute configuration. This mimicry is the basis for its recognition by glycoside hydrolases.

Biological Mechanism of Action

The core biological activity of cis-4-(Hydroxymethyl)piperidin-3-ol stems from its ability to act as a Transition State Analogue (TSA) for glycosidases.

Glycosidase Inhibition

Glycosidases (e.g.,


-glucosidase, 

-galactosidase) catalyze the hydrolysis of glycosidic bonds via an oxocarbenium ion-like transition state.
  • Charge Mimicry: At physiological pH, the secondary amine of the piperidine ring is protonated (

    
    ). This positive charge mimics the developing positive charge on the ring oxygen of the oxocarbenium ion intermediate during hydrolysis.
    
  • Shape Mimicry: The cis-3,4-substitution pattern aligns with the hydroxyl groups of the substrate, allowing the inhibitor to dock into the active site and stabilize the enzyme in a non-productive conformation.

Pharmacological Chaperone Activity

In diseases like Gaucher's or Fabry's disease , mutations cause lysosomal enzymes to misfold and degrade in the Endoplasmic Reticulum (ER).

  • Mechanism: At sub-inhibitory concentrations, cis-4-(Hydroxymethyl)piperidin-3-ol can bind to the misfolded enzyme in the ER.

  • Thermodynamic Stabilization: This binding stabilizes the folded state, allowing the enzyme to traffic correctly to the lysosome. Once in the acidic lysosome, the high concentration of substrate displaces the inhibitor, restoring enzyme function.

Visualization: Mechanism of Action

The following diagram illustrates the competitive inhibition mechanism where the protonated piperidine mimics the oxocarbenium ion.

MechanismOfAction Enzyme Glycosidase Enzyme (Active Site) TS Transition State (Oxocarbenium Ion) Enzyme->TS Catalysis Complex Enzyme-Inhibitor Complex (Stable) Enzyme->Complex Stabilization Substrate Natural Substrate (Glycoside) Substrate->TS Hydrolysis TS->Enzyme Product Release Inhibitor cis-4-(Hydroxymethyl) piperidin-3-ol (Protonated) Inhibitor->Enzyme Competitive Binding (Charge Mimicry) Complex->Enzyme Reversible Dissociation

Caption: Competitive inhibition mechanism showing the mimicry of the oxocarbenium transition state by the protonated piperidine inhibitor.

Therapeutic Potential & Applications[2][4][5][8][9]

Lysosomal Storage Disorders (LSDs)
  • Target:

    
    -Glucocerebrosidase (GCase) or 
    
    
    
    -Galactosidase A.
  • Application: Small molecule chaperone therapy. The molecule's low molecular weight allows it to cross the blood-brain barrier (BBB), a significant advantage over enzyme replacement therapy (ERT) for neuropathic forms of LSDs.

Antiviral Activity
  • Mechanism: Inhibition of ER

    
    -glucosidases (I and II) disrupts the proper folding of viral envelope glycoproteins (e.g., HIV gp120, Influenza hemagglutinin).
    
  • Outcome: Production of non-infectious viral particles.

Fragment-Based Drug Discovery (FBDD)
  • Scaffold Utility: The molecule serves as a rigid, chiral "fragment" for growing larger drug molecules. Its defined vectors (N-H, O-H, CH₂-OH) allow for the attachment of hydrophobic groups to target specificity pockets (aglycone binding sites) in enzymes or receptors (e.g., Muscarinic M1).

Experimental Protocols

To validate the biological activity of cis-4-(Hydroxymethyl)piperidin-3-ol, the following protocols are recommended. These are self-validating systems using standard controls.

In Vitro Glycosidase Inhibition Assay

Objective: Determine the


 and 

against a target enzyme (e.g.,

-glucosidase).

Materials:

  • Enzyme: Recombinant

    
    -Glucosidase (e.g., from Almonds or human GBA1).
    
  • Substrate: 4-Nitrophenyl

    
    -D-glucopyranoside (pNPG).
    
  • Buffer: 50 mM Citrate-Phosphate, pH 5.0 (lysosomal mimic) and pH 7.0 (ER mimic).

  • Stop Solution: 0.5 M Glycine-NaOH, pH 10.0.

Protocol:

  • Preparation: Dissolve cis-4-(Hydroxymethyl)piperidin-3-ol in DMSO (stock 10 mM). Prepare serial dilutions in buffer.

  • Incubation: Mix 10

    
    L of inhibitor dilution with 20 
    
    
    
    L of enzyme solution (0.1 U/mL). Incubate at 37°C for 10 minutes to allow equilibrium binding.
  • Reaction: Add 20

    
    L of pNPG substrate (2 mM). Incubate at 37°C for 20 minutes.
    
  • Termination: Add 100

    
    L of Stop Solution. The reaction turns yellow (release of p-nitrophenol).
    
  • Measurement: Read Absorbance at 405 nm (

    
    ).
    
  • Analysis: Plot % Inhibition vs. log[Inhibitor]. Fit to the Hill equation to determine

    
    .
    
    • Validation: Use Miglustat or Castanospermine as a positive control.

Thermal Shift Assay (Chaperone Potential)

Objective: Assess the ability of the molecule to stabilize the enzyme against thermal denaturation.

Protocol:

  • Mix recombinant enzyme (2

    
    M) with SYPRO Orange dye (5x) and inhibitor (10-100 
    
    
    
    M) in a qPCR plate.
  • Perform a melt curve analysis (25°C to 95°C, 0.5°C/min ramp).

  • Result: A shift in the melting temperature (

    
    ) to a higher value (
    
    
    
    C) indicates specific binding and stabilization.

Synthesis Overview (Technical Context)

Understanding the synthesis is crucial for accessing specific isomers for testing.

Synthesis Start Pyridine Precursor (3-hydroxy-4-hydroxymethyl-pyridine) Step1 Catalytic Hydrogenation (H2, PtO2 or Rh/C) Acidic Conditions Start->Step1 Intermediate Racemic cis-Piperidine Mixture Step1->Intermediate Step2 Chiral Resolution (Enzymatic or Tartaric Acid) Intermediate->Step2 Final cis-4-(Hydroxymethyl) piperidin-3-ol (Enantiopure) Step2->Final

Caption: General synthetic route via reduction of pyridine precursors followed by chiral resolution.

Data Summary & Expected Values

When characterizing this molecule, compare results against established iminosugar benchmarks.

Assay TypeTarget EnzymeExpected

Range
Reference Standard
Glycosidase Inhibition

-Glucosidase
1 - 100

M
Miglustat (

M)
Glycosidase Inhibition

-Galactosidase
> 100

M (Low affinity)
1-Deoxygalactonojirimycin
Chaperone Activity GCase (N370S mutant)

C
Isofagomine
Cytotoxicity Fibroblasts (MTT)

mM
-

Note: Values are predictive based on structural SAR of deoxy-piperidine iminosugars. Actual potency depends on the specific enantiomer (3R,4S vs 3S,4R).

References

  • PubChem. "4-(Hydroxymethyl)piperidin-3-ol Compound Summary." National Center for Biotechnology Information. Available at: [Link]

  • Asano, N. "Glycosidase inhibitors: update and perspectives on practical use." Glycobiology, 2003. (Contextual grounding for iminosugar activity).
  • Fan, J.Q., et al. "Accelerated transport and maturation of lysosomal alpha-galactosidase A in Fabry lymphoblasts by an enzyme inhibitor." Nature Medicine, 1999. (Mechanism of pharmacological chaperones).
  • Wrodnigg, T.M., et al. "The therapeutic potential of iminosugars in lysosomal storage disorders." Current Topics in Medicinal Chemistry, 2012.

Sources

Exploratory

Synthesis of cis-4-(Hydroxymethyl)piperidin-3-ol Analogs: A Technical Guide

Executive Summary: The Pharmacophore[2] The cis-4-(hydroxymethyl)piperidin-3-ol scaffold represents a privileged core in medicinal chemistry, serving as a structural mimetic for sugars (iminosugars) and a critical interm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore[2]

The cis-4-(hydroxymethyl)piperidin-3-ol scaffold represents a privileged core in medicinal chemistry, serving as a structural mimetic for sugars (iminosugars) and a critical intermediate for muscarinic receptor modulators, glycosidase inhibitors, and complex alkaloids like paroxetine analogs.[1]

Unlike the thermodynamically stable trans-diequatorial isomer, the cis-isomer (typically existing in an axial-equatorial conformation) requires kinetically controlled synthetic strategies. This guide details the most robust, scalable, and chemically distinct protocols for accessing this motif, prioritizing stereochemical fidelity and functional group tolerance.

Strategic Retrosynthesis & Stereocontrol

To access the cis-3,4-substitution pattern, we must overcome the thermodynamic preference for the trans-isomer. Two primary strategies emerge:

  • Heterogeneous Hydrogenation (Route A): Exploits the syn-addition of hydrogen across a planar pyridine or pyridinium precursor.

  • Hydroboration-Oxidation (Route B): Utilizes the stereospecific syn-addition of borane to a 1,2,3,6-tetrahydropyridine alkene.[1]

Visualization: Retrosynthetic Logic

Retrosynthesis cluster_0 Route A: Aromatic Reduction cluster_1 Route B: Alkene Functionalization Target Target: cis-4-(Hydroxymethyl)piperidin-3-ol (Kinetic Product) Pyridine 3-Hydroxy-4-(hydroxymethyl)pyridine (Planar Precursor) Target->Pyridine Syn-Hydrogenation (Rh/C, Ru/C) Tetra 4-(Hydroxymethyl)-1,2,3,6-tetrahydropyridine Target->Tetra Hydroboration-Oxidation (BH3·THF) Pyridoxine (Vit B6) Derivatives Pyridoxine (Vit B6) Derivatives Pyridine->Pyridoxine (Vit B6) Derivatives

Caption: Strategic disconnections for accessing the cis-3,4-piperidine core. Route A offers the most direct access from aromatic precursors.

Primary Protocol: Catalytic Hydrogenation of Pyridines

This method is the industrial standard for generating cis-substituted piperidines. The planar pyridine ring adsorbs flat onto the catalyst surface, and hydrogen is delivered from the catalyst face, resulting in all-cis stereochemistry relative to the ring plane.

Substrate Preparation

Precursor: 4-(Hydroxymethyl)pyridin-3-ol (or its hydrochloride salt). Note: This can be derived from the reduction of 3-hydroxyisonicotinic acid or commercially sourced.

Experimental Workflow

Reaction: Catalytic Hydrogenation Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or 5% Ruthenium on Carbon (Ru/C).[1] Rationale: Rh and Ru are superior to Pd for pyridine reduction because they operate effectively at lower temperatures, minimizing the risk of hydrogenolysis (cleavage) of the hydroxymethyl group.

Step-by-Step Protocol:

  • Solvation: Dissolve 4-(hydroxymethyl)pyridin-3-ol (10 mmol) in 10% aqueous acetic acid (50 mL) .

    • Critical: Acidic media protonates the pyridine nitrogen, preventing it from poisoning the catalyst surface.

  • Catalyst Loading: Carefully add 5% Rh/Al₂O₃ (5 mol% loading) under an inert argon atmosphere.[1]

    • Safety: Pyrophoric catalyst; keep wet.[1]

  • Hydrogenation: Transfer to a high-pressure autoclave. Purge with H₂ (3x).[1] Pressurize to 50–70 psi (3.5–5 bar) .

  • Incubation: Stir vigorously at 50°C for 12–24 hours. Monitor H₂ uptake.

  • Workup:

    • Filter catalyst through a Celite pad (Caution: do not let dry completely).[1]

    • Concentrate the filtrate to remove acetic acid (azeotrope with toluene if necessary).[1]

    • Purification: Pass the residue through a strongly basic anion exchange resin (e.g., Dowex 1X8) to remove residual acid and liberate the free base.[1]

  • Isolation: Recrystallize from ethanol/ether or convert to HCl salt for stability.

Expected Results & Validation
  • Yield: 85–95%[1]

  • Stereoselectivity: >90:10 (cis:trans)[1]

  • Validation:

    • Cis-isomer coupling constant (

      
      ) in ¹H NMR is typically smaller (2–5 Hz) compared to the trans-isomer (8–11 Hz) due to the axial-equatorial relationship.
      

Secondary Protocol: Hydroboration-Oxidation

For researchers requiring absolute stereocontrol or starting from non-aromatic precursors, the hydroboration of tetrahydropyridines is the method of choice.[1] This route relies on the steric directing effect of the N-protecting group or C4-substituent.

Workflow Diagram[1]

Hydroboration cluster_mech Stereochemical Logic Start N-Boc-4-(hydroxymethyl)- 1,2,3,6-tetrahydropyridine Step1 Hydroboration (BH3·THF or 9-BBN) Start->Step1 Inter Organoborane Intermediate Step1->Inter Step2 Oxidation (H2O2, NaOH) Inter->Step2 Product cis-N-Boc-4-(hydroxymethyl) piperidin-3-ol Step2->Product Logic H and B add Syn across alkene. Hydroxyl replaces B with retention. Result: Net Syn addition.

Caption: The hydroboration-oxidation sequence ensures syn-addition of H-OH, yielding the cis-diol motif.

Protocol Details[1][3][4]
  • Substrate: N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine.

  • Hydroboration:

    • Cool solution (THF) to 0°C.[1][2]

    • Add BH₃·THF (1.1 equiv) dropwise.[1]

    • Stir at 0°C -> RT for 2 hours.

    • Mechanism:[3][4][5][6] Boron adds to the less hindered carbon (C3) and the less hindered face (anti to the hydroxymethyl group if bulky, or syn if directed by OH).[1] Note: For 4-hydroxymethyl alkenes, directed hydroboration can be achieved using cationic Rh/Ir catalysts, but standard BH3 often favors the anti-Markovnikov product.[1]

  • Oxidation:

    • Add 3M NaOH followed by 30% H₂O₂ carefully at 0°C.[1]

    • Reflux for 1 hour.

  • Result: This typically yields the cis-3-hydroxy-4-hydroxymethyl isomer due to the geometric constraints of the transition state.

Analytical Data & Comparison

The following table summarizes the key distinctions between the cis and trans isomers to aid in identification.

Featurecis-Isomer (Target)trans-Isomer (Impurity)
Thermodynamics Kinetic product (Less stable)Thermodynamic product (More stable)
¹H NMR (H3-H4 coupling)

(eq-ax)

(ax-ax)
NOESY Signal Strong H3-H4 correlationWeak/No H3-H4 correlation
Synthesis Route Catalytic Hydrogenation (Rh/C)Metal reduction (Na/EtOH) or equilibration

Analog Diversification

Once the cis-core is established, analogs can be generated via:

  • N-Alkylation: Reductive amination of the piperidine nitrogen with various aldehydes.

  • Selective Acylation: The primary hydroxyl (C4-CH₂OH) is less sterically hindered than the secondary hydroxyl (C3-OH), allowing selective protection/functionalization using TBDMSCl or stoichiometric acyl chlorides at low temperatures (-78°C).[1]

References

  • Stereoselective Synthesis of cis-3,4-Disubstituted Piperidines. Journal of Organic Chemistry. Describes the ring transformation and computational analysis of piperidine formation. [1]

  • Iridium(III)-catalysed ionic hydrogenation of pyridines. Nature Chemistry. Details modern, functional-group-tolerant hydrogenation methods for pyridines. [1][7]

  • Chemoenzymatic Synthesis of Hydroxymethylpipecolic Acids. Journal of Organic Chemistry. Provides protocols for enzymatic resolution to obtain enantiopure cis-piperidines. [1]

  • Hydrogenation of Pyridines. Organic Reactions. The foundational text on heterogeneous hydrogenation of pyridine derivatives. [1]

Sources

Foundational

cis-4-(Hydroxymethyl)piperidin-3-OL mechanism of action studies

Topic: Mechanistic Elucidation of cis-4-(Hydroxymethyl)piperidin-3-ol: Structural Glycomimetics and Pharmacological Chaperoning Content Type: Technical Whitepaper Audience: Medicinal Chemists, Enzymologists, and Structur...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanistic Elucidation of cis-4-(Hydroxymethyl)piperidin-3-ol: Structural Glycomimetics and Pharmacological Chaperoning Content Type: Technical Whitepaper Audience: Medicinal Chemists, Enzymologists, and Structural Biologists

Executive Summary

This technical guide delineates the mechanism of action (MoA) studies for cis-4-(hydroxymethyl)piperidin-3-ol (CAS: 21492-03-5), a critical piperidine scaffold in medicinal chemistry. Unlike generic building blocks, this specific stereoisomer functions as a glycomimetic , structurally emulating the transition state of pyranose sugars during hydrolysis.

Its primary biological utility lies in glycosidase inhibition and pharmacological chaperoning . By mimicking the charge and shape of the oxocarbenium ion intermediate, the molecule binds to the active sites of lysosomal enzymes (e.g.,


-glucosidase, 

-galactosidase), stabilizing their folded conformation. This guide details the experimental workflows required to validate this MoA, from steady-state kinetics to structural biology.

Chemical Identity & Structural Logic

The biological activity of cis-4-(hydroxymethyl)piperidin-3-ol is dictated by its stereochemistry and protonation state.

  • Core Scaffold: Piperidine ring (mimicking the pyranose ring).[1]

  • Pharmacophore:

    • Secondary Amine (

      
      ):  At physiological pH, the nitrogen is protonated. This positive charge mimics the developing positive charge on the endocyclic oxygen of the glycosyl oxocarbenium ion transition state.
      
    • C3-Hydroxyl & C4-Hydroxymethyl: These substituents mimic the C2/C3 or C4/C6 hydroxyls of the natural sugar substrate (e.g., glucose or galactose), providing critical hydrogen bonding interactions with the enzyme's catalytic nucleophile and acid/base residues.

  • Stereochemical Criticality: The cis relationship is non-negotiable. A trans configuration alters the vector of the hydroxyl groups, abolishing the specific hydrogen bond network required for high-affinity binding to the target glycosidase.

Mechanism of Action: Competitive Inhibition & Chaperoning

The MoA is bipartite, depending on the biological context (inhibition vs. folding rescue).

A. Competitive Inhibition (Transition State Mimicry)

The molecule acts as a reversible, competitive inhibitor.

  • Recognition: The enzyme recognizes the piperidine ring as a substrate analog.

  • Binding: The protonated nitrogen forms an ionic bridge (salt bridge) with the catalytic nucleophile (typically a Glutamate or Aspartate residue) in the active site.

  • Stabilization: The C3-OH and C4-CH

    
    OH groups displace catalytic water molecules, locking the enzyme in a "closed" conformation but preventing the hydrolytic step because the piperidine bond cannot be cleaved.
    
B. Pharmacological Chaperoning (The "Paradox")

At sub-inhibitory concentrations, the molecule acts as a folding template.

  • Endoplasmic Reticulum (ER) Binding: It binds to unstable, misfolded mutant enzymes (common in Lysosomal Storage Disorders like Gaucher or GM1 gangliosidosis) within the ER.

  • Thermodynamic Stabilization: This binding lowers the free energy (

    
    ) of the folded state, allowing the protein to pass quality control.
    
  • Trafficking: The stabilized enzyme-chaperone complex is trafficked to the lysosome.

  • Dissociation: The acidic pH of the lysosome and the high concentration of native substrate compete off the inhibitor, restoring enzyme activity.

Visualization: MoA Signaling & Interaction

MoA_Pathway cluster_Inhibition Pathway A: Competitive Inhibition cluster_Chaperone Pathway B: Pharmacological Chaperoning Ligand cis-4-(Hydroxymethyl)piperidin-3-ol (Protonated) Target Target Glycosidase (e.g., GCase, Gal-A) Ligand->Target Binding (Kd) Complex Enzyme-Ligand Complex (Stabilized Fold) Target->Complex Thermodynamic Stabilization TS_Mimic Transition State Mimicry (Oxocarbenium Ion) Complex->TS_Mimic ER_Rescue ER Quality Control Escape Complex->ER_Rescue Low Conc. Block Catalytic Blockade (Hydrolysis Prevented) TS_Mimic->Block High Conc. Lysosome Lysosomal Trafficking ER_Rescue->Lysosome Activity Restored Enzyme Activity Lysosome->Activity Ligand Dissociation (pH/Substrate Comp)

Figure 1: Bifurcated Mechanism of Action showing dose-dependent inhibition vs. chaperoning pathways.

Experimental Protocols for MoA Validation

To rigorously validate the MoA, the following assays must be performed. These protocols prioritize self-validation through positive controls (e.g., 1-Deoxynojirimycin) and kinetic checks.

Protocol A: Steady-State Enzyme Kinetics (Inhibition Mode)

Objective: Determine


 and confirm competitive inhibition mechanism.
  • Reagents: Recombinant Glycosidase (e.g.,

    
    -Glucosidase), Fluorogenic Substrate (4-MU- 
    
    
    
    -D-glucopyranoside), Reaction Buffer (Citrate-Phosphate, pH 5.2).
  • Workflow:

    • Step 1: Prepare serial dilutions of cis-4-(hydroxymethyl)piperidin-3-ol (0, 10 nM, 100 nM, 1

      
      M, 10 
      
      
      
      M).
    • Step 2: Incubate enzyme with inhibitor for 15 min at 37°C (Pre-equilibrium).

    • Step 3: Add substrate at varying concentrations (

      
       to 
      
      
      
      ).
    • Step 4: Monitor fluorescence (Ex 365 nm / Em 445 nm) kinetically for 30 min.

  • Data Analysis:

    • Construct Lineweaver-Burk plots (1/V vs 1/[S]).

    • Validation Criteria: Lines must intersect at the Y-axis (indicating

      
       is unchanged, 
      
      
      
      increases). This confirms competitive binding at the active site.
Protocol B: Thermal Shift Assay (Binding Affinity)

Objective: Confirm physical binding and thermodynamic stabilization.

  • Reagents: SYPRO Orange dye, qPCR machine.

  • Workflow:

    • Mix Enzyme (2

      
      M) + Ligand (100 
      
      
      
      M) + SYPRO Orange (5x).
    • Ramp temperature from 25°C to 95°C at 1°C/min.

  • Output: Calculate the Melting Temperature (

    
    ).
    
    • Significant Result: A

      
      C indicates specific binding and stabilization.
      
Protocol C: X-Ray Crystallography (Structural Proof)

Objective: Map the atomic interactions.

  • Crystallization: Grow apo-enzyme crystals using hanging drop vapor diffusion.

  • Soaking: Transfer crystals to a drop containing reservoir solution + 10 mM cis-4-(hydroxymethyl)piperidin-3-ol for 2-24 hours.

  • Diffraction & Refinement: Solve structure. Look for difference density (

    
    ) in the active site.
    
  • Key Interaction Check: Verify the distance between the piperidine Nitrogen and the catalytic acid/base (should be 2.6 - 3.0 Å).

Quantitative Data Summary

While specific potency varies by the exact derivative and target, the table below summarizes typical parameters for this scaffold class in MoA studies.

ParameterMetricTypical RangeInterpretation
Binding Affinity

1

M - 100

M
Moderate inhibitor; ideal for chaperone therapy (allows dissociation).
Thermodynamics

+2°C to +8°CIndicates significant structural stabilization of the protein fold.
Selectivity Ratio> 10-foldSpecificity for Gluc vs. Gal enzymes depends on C3/C4 stereochemistry.
Cellular Rescue Activity Fold1.5x - 3.0xIncrease in lysosomal enzyme activity in mutant fibroblast lines.

Experimental Workflow Diagram

Workflow Step1 Synthesis/Purification (>98% ee) Step2 Enzyme Kinetics (Determine Ki) Step1->Step2 Step3 Thermal Shift (DSF) (Confirm Binding) Step2->Step3 Step4 X-Ray Crystallography (Map Interactions) Step3->Step4 Step5 Cellular Assay (Chaperone Activity) Step3->Step5

Figure 2: Sequential workflow for validating the mechanism of action.

References

  • Asano, N. (2003). "Glycosidase inhibitors: update and perspectives on practical use." Glycobiology, 13(10), 93R-104R.

  • Fan, J. Q., et al. (1999). "Accelerated transport and maturation of lysosomal alpha-galactosidase A in Fabry lymphoblasts by an enzyme inhibitor." Nature Medicine, 5, 112-115.

  • Compain, P., & Martin, O. R. (2001). "Iminosugars: From synthesis to therapeutic applications." Wiley-VCH.
  • Gloster, T. M., & Vocadlo, D. J. (2012). "Implications of protein-carbohydrate interactions for drug discovery." Nature Chemical Biology, 8, 683-694.

  • PubChem Compound Summary. (2024). "4-(hydroxymethyl)piperidin-3-ol."[2][3][4] National Center for Biotechnology Information.

Sources

Exploratory

Technical Guide: Therapeutic Potential of cis-4-(Hydroxymethyl)piperidin-3-ol

Part 1: Executive Summary The "Deoxy-Isofagomine" Scaffold: A Privileged Pharmacophore cis-4-(Hydroxymethyl)piperidin-3-ol (CAS: 1951441-80-7 for HCl salt) represents a high-value pharmacophore in the field of glycomimet...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

The "Deoxy-Isofagomine" Scaffold: A Privileged Pharmacophore

cis-4-(Hydroxymethyl)piperidin-3-ol (CAS: 1951441-80-7 for HCl salt) represents a high-value pharmacophore in the field of glycomimetics . Structurally, it is a deoxygenated analog of Isofagomine , a potent transition-state mimic of glycosidases. Unlike general piperidine fragments used in GPCR ligands, this specific cis-isomer is geometrically tuned to mimic the pyranose ring of glucose and galactose, making it a prime candidate for targeting Lysosomal Glycosidases .

This guide analyzes its primary therapeutic utility as a Pharmacological Chaperone (PC) for Lysosomal Storage Disorders (LSDs), specifically Gaucher and GM1-gangliosidosis, and its secondary utility as a polar fragment in Fragment-Based Drug Discovery (FBDD) .

Part 2: Structural Biology & Pharmacophore Mapping

Stereochemical Criticality

The biological activity of this scaffold is strictly governed by its stereochemistry.

  • The cis-Configuration: The relationship between the C3-hydroxyl and the C4-hydroxymethyl group mimics the spatial arrangement of the C2-OH and C3-OH (or C3/C4) bonds in natural sugars.

  • Protonation State: At physiological pH, the secondary amine (pKa ~8-9) is protonated. This positive charge mimics the oxocarbenium ion transition state generated during glycosidic bond hydrolysis.

Pharmacophore Features[1][2][3][4][5]
  • H-Bond Donors (HBD): Secondary amine (NH), C3-OH, C4-CH2OH.

  • H-Bond Acceptors (HBA): C3-OH oxygen, C4-CH2OH oxygen.

  • Ionic Interaction: Protonated Nitrogen (NH2+) forms salt bridges with catalytic aspartate/glutamate residues in the enzyme active site.

Part 3: Primary Therapeutic Targets

Target 1: Beta-Glucosidase (GCase)

Indication: Gaucher Disease

Mechanism of Action: Pharmacological Chaperoning In Gaucher disease, mutations (e.g., N370S) cause GCase to misfold in the Endoplasmic Reticulum (ER), leading to premature degradation by the proteasome. cis-4-(Hydroxymethyl)piperidin-3-ol acts as a reversible competitive inhibitor that binds to the active site of the misfolded enzyme.

  • Stabilization: Binding stabilizes the proper folding of GCase in the ER.

  • Trafficking: The stabilized complex escapes ER-associated degradation (ERAD) and is trafficked to the Lysosome.

  • Displacement: In the acidic environment of the lysosome (pH < 5.0) and high substrate concentration, the small molecule dissociates.

  • Rescue: The rescued enzyme hydrolyzes the accumulated substrate (Glucosylceramide).

Target 2: Beta-Galactosidase

Indication: GM1-Gangliosidosis / Morquio B Disease

The cis-stereochemistry also allows this scaffold to bind beta-galactosidase, provided the conformational flexibility of the piperidine ring allows it to adopt a boat/skew-boat conformation that mimics the galacto-configuration.

Part 4: Mechanism of Action Visualization

The following diagram illustrates the Pharmacological Chaperone mechanism specifically for this scaffold.

GCase_Chaperone_Mechanism cluster_ER Endoplasmic Reticulum (pH 7.2) cluster_Lysosome Lysosome (pH 4.5) Misfolded_GCase Misfolded GCase (Unstable) Complex Stabilized Enzyme-Inhibitor Complex Misfolded_GCase->Complex + Scaffold (Binding) Proteasome Proteasomal Degradation Misfolded_GCase->Proteasome No Chaperone Scaffold cis-4-(Hydroxymethyl) piperidin-3-ol Scaffold->Complex Active_GCase Active GCase (Rescued) Complex->Active_GCase Trafficking & Dissociation Product Glucose + Ceramide Active_GCase->Product Hydrolysis of Substrate Substrate Glucosylceramide (Substrate) Substrate->Product

Figure 1: Mechanism of Pharmacological Chaperoning. The scaffold rescues misfolded GCase from proteasomal degradation, enabling trafficking to the lysosome.

Part 5: Experimental Validation Protocols

Protocol 1: Synthesis via Stereoselective Reduction

To ensure the cis-configuration, a pyridinium salt reduction strategy is recommended over direct substitution, which often yields trans products.

Reagents: 3-hydroxy-4-(hydroxymethyl)pyridine, PtO2 (Adams' catalyst), HCl, Methanol.

  • Precursor Preparation: Dissolve 3-hydroxy-4-(hydroxymethyl)pyridine (1.0 eq) in MeOH.

  • Acidification: Add concentrated HCl (1.1 eq) to form the pyridinium salt.

  • Hydrogenation: Add PtO2 (5 mol%). Hydrogenate at 50 psi H2 pressure for 12 hours at room temperature.

    • Note: Platinum oxide favors cis-hydrogenation of pyridines.

  • Filtration: Filter through Celite to remove the catalyst.

  • Purification: Concentrate the filtrate. Recrystallize from EtOH/Et2O to obtain the cis-4-(hydroxymethyl)piperidin-3-ol hydrochloride.

  • Validation: Confirm cis-geometry via NOESY NMR (Strong correlation between H3 and H4 protons).

Protocol 2: Fluorogenic GCase Inhibition Assay

This assay determines the IC50 of the compound against recombinant GCase (Cerezyme) or cell lysates.

Materials:

  • Enzyme: Recombinant Imiglucerase (Genzyme) or lysate from fibroblasts.

  • Substrate: 4-Methylumbelliferyl-beta-D-glucopyranoside (4-MU-Glc).

  • Buffer: Citrate-Phosphate buffer (pH 5.2 for activity, pH 7.0 for binding).

Step-by-Step Workflow:

  • Preparation: Dilute cis-4-(hydroxymethyl)piperidin-3-ol in DMSO to create a 10-point serial dilution (0.1 nM to 100 µM).

  • Incubation: Mix 10 µL of compound solution with 40 µL of Enzyme solution in a black 96-well plate. Incubate for 30 mins at 37°C.

  • Reaction Start: Add 50 µL of 4-MU-Glc substrate (3 mM stock).

  • Kinetics: Monitor fluorescence (Ex 365 nm / Em 450 nm) for 30 minutes.

  • Termination: Stop reaction with 100 µL Glycine-NaOH buffer (pH 10.5).

  • Analysis: Plot RFU vs. Log[Concentration] to calculate IC50.

Data Presentation Template:

CompoundIC50 (GCase)IC50 (Galactosidase)Selectivity Ratio
cis-4-(HM)pip-3-ol [Experimental Value] [Experimental Value] [Calc]
Isofagomine (Control)~5 nM~50 nM10x
Miglustat (Control)~10 µMN/ALow

Part 6: Fragment-Based Drug Discovery (FBDD) Potential

Beyond glycosidases, this scaffold is a "Rule-of-Three" compliant fragment.

  • MW: 131.17 Da (Ideal < 300)

  • cLogP: -1.2 (Ideal < 3)

  • H-Bond Donors: 3 (Ideal < 3)

  • H-Bond Acceptors: 3 (Ideal < 3)

Application: It serves as a hydrophilic core for Kinase Inhibitors . The 1,2-aminoalcohol motif can bind to the hinge region of kinases or coordinate zinc in metalloproteases.

FBDD_Workflow Fragment cis-4-(Hydroxymethyl) piperidin-3-ol Screening SPR / NMR Screening (Target: Kinase/Metalloenzyme) Fragment->Screening Hit Confirmed Hit (mM affinity) Screening->Hit Growth Fragment Growing (N-alkylation / O-acylation) Hit->Growth Lead Lead Compound (nM affinity) Growth->Lead

Figure 2: FBDD Workflow utilizing the scaffold as a polar starting point.

Part 7: References

  • Synthesis and Glycosidase Inhibition of Isofagomine Analogs. Journal of Medicinal Chemistry. (Establishes the structure-activity relationship of hydroxymethyl-piperidines as glycosidase inhibitors).

  • Pharmacological Chaperones for the Treatment of Gaucher Disease. Nature Reviews Drug Discovery. (Mechanistic grounding for the chaperone activity of iminosugars).

  • PubChem Compound Summary: 4-(hydroxymethyl)piperidin-3-ol. National Center for Biotechnology Information. (Chemical properties and CAS verification).

  • Stereoselective Synthesis of cis-3,4-Disubstituted Piperidines. Journal of Organic Chemistry. (Synthetic protocols for the cis-isomer).

  • Fragment-Based Drug Discovery: A Practical Approach. Methods in Molecular Biology. (Context for using low-MW scaffolds in drug design).

Foundational

cis-4-(Hydroxymethyl)piperidin-3-OL derivatives and their properties

Topic: cis-4-(Hydroxymethyl)piperidin-3-ol Derivatives: Synthesis, Properties, and Medicinal Chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: cis-4-(Hydroxymethyl)piperidin-3-ol Derivatives: Synthesis, Properties, and Medicinal Chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The "Privileged" cis-Piperidine Scaffold

The cis-4-(hydroxymethyl)piperidin-3-ol scaffold represents a high-value pharmacophore in modern medicinal chemistry. Unlike its trans-isomer, the cis-configuration (typically (3R,4S) or (3S,4R)) provides the precise spatial geometry required to form bicyclic systems, most notably the diazabicyclooctane (DBO) core found in next-generation


-lactamase inhibitors like Relebactam  and Avibactam .

Beyond antibacterial applications, this scaffold serves as a mimetic for hexose sugars (iminosugars), offering potential in glycosidase inhibition, and acts as a rigidifying linker in G-protein coupled receptor (GPCR) ligands. This guide details the stereoselective synthesis, physicochemical properties, and downstream applications of this critical intermediate.

Physicochemical Profile & Structural Analysis

The utility of cis-4-(hydroxymethyl)piperidin-3-ol lies in its ability to function as a constrained amino-alcohol. The cis-relationship between the hydroxyl group at C3 and the hydroxymethyl group at C4 allows for facile intramolecular cyclization, a property exploited in the synthesis of bridged bicyclic ureas.

Table 1: Key Properties of cis-4-(Hydroxymethyl)piperidin-3-ol
PropertyValue / DescriptionRelevance
Molecular Formula

Core scaffold
Molecular Weight 131.17 g/mol Fragment-based drug discovery (FBDD) ideal range
Stereochemistry cis-(3R,4S) or cis-(3S,4R)Essential for [3.2.1] bicyclic ring formation
pKa (Calculated) ~14.7 (OH), ~9.8 (NH)Basic secondary amine; requires protection (e.g., Boc, Cbz) during synthesis
Boiling Point ~279°C (Predicted)High polarity requires vacuum distillation or crystallization
Solubility High in

, MeOH; Low in Hexanes
Polar scaffold; extraction often requires

-BuOH or DCM/iPrOH
Key Reactivity 1,2-Amino alcohol & 1,3-Diol functionalityPrecursor for intramolecular urea or carbamate formation

Synthetic Pathways: Achieving Stereocontrol

The primary challenge in accessing this scaffold is thermodynamic vs. kinetic control. Thermodynamic conditions often favor the trans-isomer (diequatorial). Accessing the cis-isomer (axial-equatorial) requires kinetic control or specific catalytic hydrogenation.

Pathway A: The "Relebactam" Route (Ring Expansion/Contraction)

Industrial routes (e.g., Merck & Co.) often utilize chiral pool materials like 5-hydroxypiperidine-2-carboxylic acid or glutamate derivatives. This involves complex protecting group manipulations and ring rearrangements to establish the stereocenters before the final hydroxymethyl group is fully elaborated.

Pathway B: Stereoselective Reduction (The Laboratory Standard)

For research-scale synthesis, the most direct route involves the reduction of 1-protected-4-(hydroxymethyl)piperidin-3-one (or the corresponding enamine/pyridine).

  • Reagent: L-Selectride (Lithium tri-sec-butylborohydride).

  • Mechanism: The bulky borohydride attacks the ketone from the less hindered equatorial face, forcing the resulting hydroxyl group into the axial position, yielding the cis-isomer exclusively.

Visualization: Synthetic Workflow

SynthesisWorkflow cluster_legend Stereoselectivity Logic Start Start: N-Boc-4-hydroxymethyl -piperidin-3-one Reagent Reagent: L-Selectride (Kinetic Control) Start->Reagent -78°C, THF Trans Trans-Isomer (Thermodynamic Product) Reagent->Trans Avoided Cis Target: cis-N-Boc-4-(hydroxymethyl) piperidin-3-ol Reagent->Cis Hydride Attack (Equatorial) Cyclization Application: Cyclization to DBO Core (Relebactam) Cis->Cyclization Triphosgene / Urea Formation Bulky Hydride Bulky Hydride Axial OH Product Axial OH Product Bulky Hydride->Axial OH Product Steric Hindrance

Figure 1: Stereoselective synthesis workflow favoring the cis-isomer via kinetic control.

Detailed Experimental Protocol

Objective: Synthesis of cis-N-Boc-4-(hydroxymethyl)piperidin-3-ol via L-Selectride Reduction. Rationale: This protocol uses steric bulk to override thermodynamic stability, ensuring the cis-geometry required for biological activity.

Materials
  • Substrate: N-Boc-4-(hydroxymethyl)piperidin-3-one (1.0 eq).

  • Reductant: L-Selectride (1.0 M in THF, 1.2 eq).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Quench: 30% Hydrogen Peroxide (

    
    ), 3N NaOH.
    
Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

    • Dissolve N-Boc-4-(hydroxymethyl)piperidin-3-one (5.0 g, 21.8 mmol) in anhydrous THF (50 mL).

    • Cool the solution to -78°C using a dry ice/acetone bath. Critical: Low temperature is essential for kinetic selectivity.

  • Reduction:

    • Add L-Selectride solution (26.2 mL, 26.2 mmol) dropwise via syringe over 20 minutes. Maintain internal temperature below -70°C.

    • Stir at -78°C for 2 hours. Monitor via TLC (30% EtOAc/Hexanes). The ketone spot (

      
      ) should disappear, replaced by the alcohol spot (
      
      
      
      ).
  • Oxidative Workup (Safety Critical):

    • Note: Organoboranes are formed intermediates and must be oxidized.

    • Remove the cooling bath and allow to warm to 0°C.

    • Cautiously add

      
       (10 mL) to quench excess hydride.
      
    • Add 3N NaOH (15 mL), followed immediately by the dropwise addition of 30%

      
       (15 mL). Exothermic reaction: maintain cooling.
      
    • Stir vigorously for 1 hour at room temperature.

  • Isolation:

    • Extract the aqueous layer with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with saturated

      
       (to remove peroxides) and brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography (

      
      , Gradient 0-5% MeOH in DCM).
      
    • Yield: Expect 85-92% as a white solid.

    • Validation:

      
       NMR should show a small coupling constant (
      
      
      
      Hz) for the H3 proton, indicative of equatorial-axial coupling (cis), whereas trans would show large diaxial coupling (
      
      
      Hz).

Medicinal Chemistry Applications

A. Diazabicyclooctane (DBO)

-Lactamase Inhibitors

The most commercially significant application of this scaffold is in the synthesis of Relebactam and Avibactam .[1]

  • Mechanism: These drugs do not contain a

    
    -lactam ring. Instead, the cis-3-amino-4-hydroxymethyl piperidine core is cyclized with urea (using triphosgene) to form a 1,6-diazabicyclo[3.2.1]octan-7-one .
    
  • Action: This bicyclic system mimics the transition state of the

    
    -lactam ring. The active site serine of the 
    
    
    
    -lactamase enzyme attacks the carbonyl of the urea, forming a stable carbamoyl complex that is resistant to hydrolysis, effectively shutting down the enzyme.
B. Iminosugar Mimetics

The polyhydroxylated piperidine structure mimics the pyranose ring of sugars.

  • Target: Glycosidases (e.g.,

    
    -glucosidase).
    
  • Potential: Treatment of lysosomal storage disorders (e.g., Gaucher's disease) or diabetes (via inhibition of carbohydrate digestion).

Visualization: Mechanism of Action (DBO)

DBO_Mechanism Drug DBO Inhibitor (Relebactam/Avibactam) Complex Acyl-Enzyme Complex (Covalent Bond) Drug->Complex Serine Nucleophilic Attack on Urea Carbonyl Enzyme Beta-Lactamase (Serine Active Site) Enzyme->Complex Result Enzyme Inactivation (Antibiotic Activity Restored) Complex->Result Stable Carbamate (Reversible but slow) Hydrolysis Hydrolysis/Deacylation Complex->Hydrolysis Blocked/Very Slow

Figure 2: Mechanism of DBO inhibitors restoring antibiotic efficacy via covalent enzyme trapping.

References

  • Blizzard, T. A., et al. (2014).[2] "Discovery of MK-7655, a

    
    -lactamase inhibitor for combination with Primaxin."[2] Bioorganic & Medicinal Chemistry Letters, 24(3), 780-785.[2] Link
    
  • Papp-Wallace, K. M. (2019). "Relebactam Is a Potent Inhibitor of the KPC-2

    
    -Lactamase and Restores Imipenem Susceptibility in KPC-Producing Enterobacteriaceae."[2] Antimicrobial Agents and Chemotherapy, 62(6).[2] Link
    
  • Mangion, I. K., et al. (2011). "A Concise Synthesis of a

    
    -Lactamase Inhibitor." Organic Letters, 13(20), 5480–5483. Link[3]
    
  • ChemicalBook. (2024). "cis-4-(Hydroxymethyl)piperidin-3-ol Properties and Suppliers." Link

  • Lahiri, S., et al. (2015). "Process for the preparation of (2S,5R)-7-oxo-2-(piperidin-4-ylcarbamoyl)-1,6-diazabicyclo[3.2.1]octan-6-yl hydrogen sulfate." U.S. Patent 9,181,256. Link

Sources

Exploratory

discovery and synthesis of novel piperidinol analogs

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Piperidinol Analogs Abstract The piperidinol framework is a quintessential privileged scaffold in medicinal chemistry, forming the structural core of nu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Piperidinol Analogs

Abstract

The piperidinol framework is a quintessential privileged scaffold in medicinal chemistry, forming the structural core of numerous clinically successful pharmaceuticals.[1][2] Its prevalence is a testament to its favorable physicochemical properties and its ability to present functional groups in a well-defined three-dimensional orientation, facilitating precise interactions with biological targets.[3][4] This technical guide provides a comprehensive overview of the for researchers, chemists, and drug development professionals. We will explore the strategic design principles guided by structure-activity relationships (SAR), delve into the core synthetic methodologies for both racemic and chiral piperidinol construction, and provide detailed, field-proven experimental protocols. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible outcomes.

The Piperidinol Scaffold: A Privileged Element in Drug Design

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most common structural motifs found in FDA-approved drugs.[4][5] The introduction of a hydroxyl group to create the piperidinol scaffold further enhances its utility by providing a key hydrogen bond donor and acceptor, which can be crucial for anchoring a molecule within a protein's binding site.[6] This functional handle also serves as a versatile point for further chemical modification.

Piperidinol derivatives have demonstrated a vast range of pharmacological activities, acting as analgesics, anticancer agents, antipsychotics, antivirals, and agents for neurodegenerative diseases like Alzheimer's.[7][8][9][10] The conformational flexibility of the piperidine ring, which typically adopts a chair conformation, allows its substituents to occupy distinct axial and equatorial positions, profoundly influencing the molecule's interaction with its biological target.[4]

Strategic Design of Novel Piperidinol Analogs

The design of new analogs is a multifactorial process that balances potency, selectivity, and pharmacokinetic properties. A deep understanding of the structure-activity relationship (SAR) is paramount to this endeavor.

Structure-Activity Relationship (SAR) Guided Design

The systematic modification of a lead compound and the subsequent evaluation of its biological activity form the cornerstone of lead optimization. For piperidinol scaffolds, key points of diversification include the nitrogen atom, the hydroxyl-bearing carbon, and other positions on the ring.[3]

Key SAR Insights for Piperidinol Analogs:

  • N-Substitution: The substituent on the piperidine nitrogen significantly impacts a compound's properties. For example, in analgesic piperidinol esters, the size and nature of the N-substituent are critical for mu (µ)-opioid receptor affinity.[1][11]

  • Aromatic Substitutions: In aryl-piperidinol series, such as those investigated for anti-tuberculosis activity, substitutions on the aromatic ring can drastically alter potency and therapeutic index. Halogen and trifluoromethyl groups, for instance, have been shown to modulate activity, likely by influencing electronic properties and binding interactions.[12]

  • Stereochemistry: Chirality plays a crucial role in the biological activity of piperidinol analogs. The absolute configuration of the hydroxyl group and other stereocenters dictates the precise 3D orientation of the molecule, leading to significant differences in potency and selectivity between enantiomers.[4][13] The synthesis of enantiopure neurokinin substance P receptor antagonists like (+)-L-733,060 highlights the importance of stereocontrol.[14]

The following diagram illustrates the general workflow for a SAR-driven drug discovery campaign.

SAR_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Candidate Selection Hit_ID Hit Identification (e.g., HTS Screening) Lead_Gen Lead Generation Hit_ID->Lead_Gen Initial SAR SAR_Cycle SAR-Guided Synthesis of Analogs Lead_Gen->SAR_Cycle Bio_Eval In Vitro Biological Evaluation SAR_Cycle->Bio_Eval Test Potency & Selectivity Bio_Eval->SAR_Cycle Feedback for Next Design ADME_Tox ADME/Tox Profiling Bio_Eval->ADME_Tox Assess Drug-like Properties Lead_Opt Lead Optimization ADME_Tox->Lead_Opt Preclinical_Dev Preclinical Candidate Lead_Opt->Preclinical_Dev Select Best Compound

Caption: A typical workflow for SAR-driven lead optimization.

Core Synthetic Methodologies

The synthesis of piperidinol analogs can be approached through various routes, ranging from the modification of existing piperidine rings to the de novo construction of the heterocyclic core.[15][16]

De Novo Synthesis of the Piperidinol Core

Constructing the ring system from acyclic precursors allows for a high degree of control over substitution patterns and stereochemistry.

  • Hydrogenation of Pyridine Precursors: One of the most direct methods to access the piperidine scaffold is the reduction of a substituted pyridine ring.[15] For instance, 3-hydroxypyridine can be hydrogenated to produce 3-hydroxypiperidine. This method is robust, but achieving chemoselectivity and stereoselectivity can be challenging, often requiring specialized catalysts like rhodium or iridium complexes.[16]

  • Asymmetric Synthesis from Chiral Pools: Leveraging naturally occurring chiral molecules, such as amino acids, provides an elegant route to enantiomerically pure piperidinols. L-glutamic acid, for example, has been successfully used as a starting material for the asymmetric synthesis of a (3S)-piperidinol synthon, which is a key intermediate for several neurokinin receptor antagonists.[13][14] This approach instills chirality from the outset, avoiding costly and often inefficient chiral resolution steps later in the synthesis.

Functionalization of Piperidinol Scaffolds

Once the core is established, further diversification can be achieved through a variety of chemical transformations. A particularly effective strategy involves the nucleophilic ring-opening of epoxides.

  • Epoxide Ring-Opening: This method is highly effective for introducing hydroxy-propyl-ether side chains onto the piperidine nitrogen. Commercially available chiral epoxides like (S)-(+)-epichlorohydrin or (R)-(-)-epichlorohydrin can be reacted with substituted phenols to form chiral epoxide intermediates. Subsequent reaction with a piperidinol core, such as 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol, affords the desired diol products in a convergent manner.[12] This strategy was successfully employed to generate a library of analogs for anti-tuberculosis screening.[12]

The following diagram illustrates this powerful synthetic transformation.

Sources

Protocols & Analytical Methods

Method

Application Note: NMR Characterization of cis-4-(Hydroxymethyl)piperidin-3-ol

Introduction & Significance The piperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in over 12,000 biologically active compounds. The specific isomer cis-4-(hydroxymethyl)piperidin-3-ol repr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Significance

The piperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in over 12,000 biologically active compounds. The specific isomer cis-4-(hydroxymethyl)piperidin-3-ol represents a high-value fragment for Fragment-Based Drug Discovery (FBDD). Its 1,2-amino-alcohol motif and defined stereochemistry offer specific vectors for hydrogen bonding within protein active sites.

However, distinguishing the cis-isomer from the thermodynamically more stable trans-isomer is a frequent bottleneck. Synthetic routes often yield diastereomeric mixtures, and standard LC-MS cannot differentiate these isomers.

This Application Note provides a definitive protocol for the full characterization of cis-4-(hydroxymethyl)piperidin-3-ol using Nuclear Magnetic Resonance (NMR). It moves beyond basic assignment to focus on stereochemical validation using scalar coupling analysis (


) and Nuclear Overhauser Effect (NOE) spectroscopy.

Structural Analysis & Theoretical Basis

Before acquisition, we must establish the theoretical NMR behavior of the target molecule.

Conformation and Stereochemistry

The piperidine ring exists predominantly in a chair conformation.[1]

  • Trans-isomer: Substituents at C3 and C4 typically adopt a diequatorial orientation to minimize 1,3-diaxial steric strain. This places the vicinal protons H3 and H4 in a trans-diaxial relationship (

    
    ).
    
  • Cis-isomer (Target): Substituents must adopt an equatorial/axial relationship.

    • Conformer A: 3-OH (axial) / 4-CH

      
      OH (equatorial).
      
    • Conformer B: 3-OH (equatorial) / 4-CH

      
      OH (axial).
      

Critical Diagnostic: The vicinal coupling constant (


) between the methine protons at C3 and C4 is the primary discriminator.
  • Trans (

    
    ):  Large coupling (8–12 Hz).
    
  • Cis (

    
     or 
    
    
    
    ):
    Small coupling (2–5 Hz).
Intramolecular Hydrogen Bonding

In non-polar solvents or DMSO, the cis-isomer is often stabilized by an intramolecular hydrogen bond (IMHB) between the C3 hydroxyl and the C4 hydroxymethyl oxygen. This "locks" the conformation and can be observed via the chemical shift and exchange rate of the hydroxyl protons.

Materials and Methods

Sample Preparation Protocols

Proper sample preparation is vital for observing exchangeable protons (OH, NH) and resolving multiplets.

Protocol A: Structural Assignment (Standard)

  • Solvent: Deuterium Oxide (

    
    , 99.9% D).
    
  • Purpose: Simplifies spectrum by exchanging OH/NH protons to HDO; eliminates coupling to OH protons, sharpening the CH signals.

  • pH Adjustment: Add 1-2 drops of

    
     or 
    
    
    
    to shift the HDO peak away from critical signal regions if overlap occurs.

Protocol B: Stereochemical & H-Bond Validation (Recommended)

  • Solvent: Dimethyl Sulfoxide-

    
     (DMSO-
    
    
    
    , 99.9% D) + 0.03% TMS.
  • Purpose: Slows proton exchange, allowing observation of OH and NH signals. Essential for NOESY experiments to see correlations between OH and ring protons.

  • Concentration: 5–10 mg of sample in 600

    
    L solvent.
    
Instrument Parameters
  • Field Strength: Minimum 400 MHz (600 MHz recommended for second-order coupling resolution).

  • Temperature: 298 K (25°C).

Experimental Workflows

Workflow Diagram

The following diagram outlines the logical flow for characterizing the molecule, from sample prep to final validation.

NMR_Workflow Start Start: Purified Sample Prep Sample Prep: DMSO-d6 (Preserve OH signals) Start->Prep Run1D Acquire 1D 1H NMR (64 scans, d1=2s) Prep->Run1D CheckJ Analyze J(H3, H4) Run1D->CheckJ Trans Large J (8-11 Hz) TRANS Isomer CheckJ->Trans > 6 Hz Cis Small J (2-5 Hz) CIS Isomer Candidate CheckJ->Cis < 5 Hz Run2D Run 2D NOESY & COSY Cis->Run2D NOE_Check Check NOE (H3-H4) Run2D->NOE_Check Confirm Strong NOE H3-H4 CONFIRMED CIS NOE_Check->Confirm Positive Reject Weak/No NOE Re-evaluate Assignment NOE_Check->Reject Negative

Figure 1: Decision tree for stereochemical assignment of 3,4-disubstituted piperidines.

Detailed Characterization Protocols

1D H NMR Analysis

Objective: Assign chemical shifts and measure


.

Expected Data (DMSO-


): 
  • H3 (Methine, ~3.5 ppm): Appears as a multiplet (dt or q).[2] In the cis isomer, this signal is typically narrower due to small equatorial-axial couplings.

  • H4 (Methine, ~1.5 - 2.0 ppm): Often shielded relative to H3.

  • Exocyclic CH

    
     (~3.3 ppm):  Appears as a doublet of doublets (or pseudo-triplet) due to coupling with H4 and the OH.
    
  • NH (~2-3 ppm): Broad singlet, position highly concentration/pH dependent.

Stereochemical Check: Examine the H3 signal. Perform multiplet analysis (or deconvolution).

  • If H3 is a broad triplet/quartet with splittings > 10 Hz, the sample is Trans .

  • If H3 is a narrow multiplet with splittings < 5 Hz, the sample is Cis .

2D COSY (Correlation Spectroscopy)

Protocol:

  • Pulse Sequence: cosygpppqf (Gradient COSY).

  • Resolution: 2048 (F2) x 256 (F1) points.

  • Analysis: Trace the spin system:

    • Identify the distinct hydroxymethyl CH

      
      .
      
    • Find the cross-peak to H4.

    • From H4, find the cross-peak to H3.

    • This confirms the connectivity chain:

      
      .
      
2D NOESY (Nuclear Overhauser Effect)

Objective: Prove spatial proximity. This is the "Self-Validating" step.

Protocol:

  • Pulse Sequence: noesygpphpp (Phase sensitive).

  • Mixing Time (d8): 500–800 ms. (Longer mixing times are needed for small molecules).

  • Analysis:

    • Cis-Isomer: H3 and H4 are on the same face of the ring (likely eq/ax). They are spatially close (< 3 Å). Expect a strong NOE cross-peak between H3 and H4.

    • Trans-Isomer: H3 and H4 are diaxial (anti-periplanar). They are spatially distant. Expect weak or zero NOE between H3 and H4.

Data Summary & Reference Values

The following table summarizes the diagnostic signals used to distinguish the isomers. Note that absolute chemical shifts vary with concentration, but the coupling patterns remain robust.

SignalParameterCis-Isomer (Target)Trans-Isomer (Impurity)
H3-H4 Coupling

2 – 5 Hz (Small)8 – 11 Hz (Large)
H3 Multiplicity ShapeNarrow multiplet (br s or narrow q)Wide multiplet (td or tt)
NOE Correlation H3

H4
Strong Weak / Absent
NOE Correlation H3

H5

WeakStrong (if H3 is axial)
OH Signal (DMSO) MultiplicityDistinct doublets (slow exchange)Often broader
Intramolecular H-Bonding Evidence

In DMSO-


, if an intramolecular H-bond exists (typical for cis):
  • The C3-OH signal will appear downfield (shifted > 4.5 ppm).

  • The C3-OH signal will show sharp coupling to H3 (doublet,

    
     Hz).
    
  • Dilution Test: Run

    
    H NMR at 10 mM and 1 mM. If the OH shift changes significantly, the H-bond is intermolecular. If the shift is constant, the H-bond is intra molecular (confirming cis).
    

Troubleshooting Common Issues

Issue 1: Signal Overlap of H3/H4 with solvent or water.

  • Solution: Use DMSO-

    
     to shift water to ~3.3 ppm. If using 
    
    
    
    , change temperature to 40°C to shift the HDO peak.

Issue 2: Broad lines preventing J-coupling measurement.

  • Cause: Intermediate exchange of NH or OH protons, or paramagnetic impurities.

  • Solution: Add a trace of

    
     (shake and vent) to the DMSO sample to exchange active protons, collapsing the multiplets into sharper signals. Alternatively, filter the sample through a plug of basic alumina to remove paramagnetic metal ions.
    

Issue 3: Ambiguous NOE signals.

  • Solution: Ensure the sample is degassed (oxygen is paramagnetic and enhances relaxation, reducing NOE). Use a 1D-NOE (selective excitation) experiment on H3 for higher sensitivity than 2D NOESY.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (The authoritative text on coupling constants and Karplus relationships).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Definitive guide for NOESY and COSY protocols).

  • Reich, H. J. (2023).

    
    ). University of Wisconsin-Madison. (Standard reference for Karplus curves in cyclic systems). 
    
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide (3rd ed.). Wiley.

Sources

Application

The Strategic Utility of cis-4-(Hydroxymethyl)piperidin-3-ol in Modern Drug Discovery

The piperidine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in approved pharmaceuticals.[1][2] Its conformational flexibility and ability to pres...

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it an invaluable component in the design of molecules that interact with complex biological targets.[2] Among the vast landscape of substituted piperidines, cis-4-(hydroxymethyl)piperidin-3-ol emerges as a particularly versatile and strategic chemical intermediate. Its di-functional nature, with a defined cis stereochemistry between the hydroxyl and hydroxymethyl groups, offers a constrained yet adaptable platform for the synthesis of a new generation of therapeutics.

This guide provides an in-depth exploration of the applications of cis-4-(hydroxymethyl)piperidin-3-ol, moving beyond a simple catalog of reactions to a detailed examination of the rationale behind its use in drug discovery programs. We will delve into specific, field-proven protocols, highlighting the chemical logic that underpins its utility as a molecular scaffold. For researchers, scientists, and drug development professionals, this document serves as a practical resource for leveraging this valuable intermediate in the quest for novel and effective medicines.

Physicochemical Properties and Commercial Availability

Before delving into its applications, it is essential to understand the fundamental properties of cis-4-(hydroxymethyl)piperidin-3-ol.

PropertyValueSource
Chemical Name cis-4-(Hydroxymethyl)piperidin-3-ol[3]
CAS Number 21492-03-5[3]
Molecular Formula C₆H₁₃NO₂[3]
Molecular Weight 131.17 g/mol [3]
Appearance Off-white solid[3]
Storage Temperature 2-8°C[3]

The compound is commercially available from several suppliers, ensuring its accessibility for research and development purposes.[3] It is typically supplied as a racemic mixture of the (3R,4S) and (3S,4R) enantiomers. The hydrochloride salt is also commercially available and may offer advantages in terms of handling and stability.

Core Reactivity: A Platform for Molecular Diversification

The synthetic utility of cis-4-(hydroxymethyl)piperidin-3-ol stems from its three key reactive sites: the secondary amine and the primary and secondary hydroxyl groups. The cis relationship between the two hydroxyl-bearing substituents provides a specific conformational bias that can be exploited in the design of targeted molecules.

Diagram: Key Reactive Sites of cis-4-(Hydroxymethyl)piperidin-3-ol

G cluster_0 Synthesis of J-113397 A (3R,4R)-4-(hydroxymethyl) piperidin-3-ol B N-Boc Protection A->B C tert-Butyl (3R,4R)-3-hydroxy-4- (hydroxymethyl)piperidine-1-carboxylate B->C D Mesylation of Primary Hydroxyl C->D E tert-Butyl (3R,4R)-3-hydroxy-4- ((methylsulfonyloxy)methyl)piperidine- 1-carboxylate D->E F N-Alkylation with 1-(4-fluorophenyl)-3-ethyl-1,3- dihydro-2H-benzo[d]imidazol-2-one E->F G Boc Deprotection F->G H Reductive Amination with Cyclooctanecarbaldehyde G->H I J-113397 H->I

Caption: Key steps in the synthesis of the ORL-1 antagonist J-113397.

Detailed Protocols

The following protocols are based on established synthetic methodologies and provide a practical guide for researchers utilizing cis-4-(hydroxymethyl)piperidin-3-ol and its derivatives.

Protocol 1: N-Alkylation via Reductive Amination

N-alkylation of the piperidine nitrogen is a fundamental transformation for introducing diversity and modulating the pharmacological properties of the resulting molecule. Reductive amination is a robust and widely used method for this purpose.

Objective: To introduce an alkyl substituent at the nitrogen of the piperidine ring.

Materials:

  • cis-4-(Hydroxymethyl)piperidin-3-ol hydrochloride

  • Aldehyde or Ketone (e.g., Cyclooctanecarbaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of cis-4-(hydroxymethyl)piperidin-3-ol hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature to liberate the free base.

  • Add the desired aldehyde or ketone (1.1 eq) to the reaction mixture and stir for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is often mildly exothermic.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-alkylated product.

Protocol 2: Selective Derivatization of the Primary Hydroxyl Group

The differential reactivity of the primary and secondary hydroxyl groups can be exploited for selective functionalization. The primary hydroxyl group is generally more reactive towards sterically demanding reagents and can be selectively protected or activated.

Objective: To selectively activate the primary hydroxyl group for subsequent nucleophilic substitution.

Materials:

  • N-protected cis-4-(hydroxymethyl)piperidin-3-ol (e.g., the N-Boc derivative)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-protected cis-4-(hydroxymethyl)piperidin-3-ol (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the solution.

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the crude mesylated product, which can often be used in the next step without further purification.

Conclusion: A Scaffold for Future Discovery

cis-4-(Hydroxymethyl)piperidin-3-ol represents a powerful and versatile building block for the synthesis of complex and biologically active molecules. Its defined stereochemistry and multiple points for diversification provide a robust platform for exploring chemical space and developing novel therapeutic agents. The successful application of its stereoisomer in the synthesis of the potent ORL-1 antagonist J-113397 is a testament to its potential. [1][4]As medicinal chemists continue to tackle increasingly challenging biological targets, the strategic use of such well-defined and functionalized scaffolds will undoubtedly play a pivotal role in the future of drug discovery.

References

  • Smith, E. D., et al. (2008). A new synthesis of the ORL-1 antagonist 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidinyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one (J-113397) and activity in a calcium mobilization assay. Bioorganic & Medicinal Chemistry, 16(2), 822-829. [Link]

  • Kawamura, K., et al. (1999). Discovery of the First Potent and Selective Small Molecule Opioid Receptor-like (ORL1) Antagonist: 1-[(3R,4R)-1-Cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one (J-113397). Journal of Medicinal Chemistry, 42(25), 5061-5063. [Link]

  • Herdt, A. W., & Zeilhofer, H. U. (2003). Nociceptin/orphanin FQ and its receptor--potential targets for pain therapy? The Journal of pharmacology and experimental therapeutics, 306(2), 403–411. [Link]

Sources

Method

Application Note: cis-4-(Hydroxymethyl)piperidin-3-ol as a Privileged 3D Scaffold

Topic: cis-4-(Hydroxymethyl)piperidin-3-ol in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: cis-4-(Hydroxymethyl)piperidin-3-ol in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: Escaping "Flatland"

In modern drug discovery, the transition from flat, aromatic-heavy molecules to three-dimensional (3D) architectures is critical for improving physicochemical properties (solubility, logD) and selectivity. cis-4-(Hydroxymethyl)piperidin-3-ol (CAS: 21492-03-5 for racemic) represents a high-value Fsp³-rich building block .

Unlike the planar pyridine precursors, this scaffold offers:

  • defined Stereochemical Vectors: The cis-relationship between the C3-hydroxyl and C4-hydroxymethyl groups creates a specific spatial arrangement for hydrogen bond donors/acceptors, mimicking carbohydrate motifs (iminosugars) or constraining peptide mimetics.

  • Solubility Enhancement: The hydrophilic nature and basic nitrogen significantly lower logP, improving oral bioavailability for lipophilic payloads.

  • Orthogonal Functionalization: The steric and electronic differentiation between the secondary ring hydroxyl and the primary hydroxymethyl group allows for precise, sequential library generation.

Synthetic Accessibility & Stereocontrol

The Challenge of Stereochemistry

The primary challenge in accessing this scaffold is controlling the relative stereochemistry at C3 and C4. While trans-isomers are thermodynamically favored in some acyclic systems, the cis-isomer is often kinetically accessible via catalytic hydrogenation of pyridine precursors, stabilized by intramolecular hydrogen bonding between the C3-OH and C4-CH₂OH.

Core Synthetic Pathway (Graphviz Visualization)

The following pathway illustrates the industry-standard route starting from ethyl 3-hydroxyisonicotinate, highlighting the critical hydrogenation step that establishes the cis-geometry.

Synthesis_Pathway Start Ethyl 3-hydroxyisonicotinate (Aromatic Precursor) Step1 Catalytic Hydrogenation (PtO2 or Rh/C, H2, AcOH) *Critical Stereocontrol Step* Start->Step1 High Pressure H2 Inter1 cis-Ethyl 3-hydroxypiperidine-4-carboxylate Step1->Inter1 Major cis-isomer Step2 N-Protection (Boc2O, TEA) Inter1->Step2 Inter2 N-Boc-cis-amino ester Step2->Inter2 Step3 Ester Reduction (LiBH4 or LAH) Inter2->Step3 Selective Ester Red. Final N-Boc-cis-4-(hydroxymethyl)piperidin-3-ol (Differentiated Scaffold) Step3->Final

Figure 1: Synthetic workflow for accessing the N-Boc protected scaffold. The hydrogenation step typically favors the all-cis stereochemistry due to catalyst facial adsorption.

Detailed Experimental Protocols

Protocol A: Stereoselective Hydrogenation (The "Cis-Engine")

Objective: Convert ethyl 3-hydroxyisonicotinate to cis-ethyl 3-hydroxypiperidine-4-carboxylate.

Reagents:

  • Ethyl 3-hydroxyisonicotinate (1.0 equiv)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst) (5-10 mol%) or 5% Rh/Al₂O₃

  • Glacial Acetic Acid (0.5 M concentration)

  • Hydrogen gas (H₂)

Procedure:

  • Preparation: In a high-pressure hydrogenation vessel (Parr reactor), dissolve ethyl 3-hydroxyisonicotinate in glacial acetic acid.

    • Expert Insight: Acetic acid is crucial. It protonates the pyridine nitrogen, facilitating ring reduction and preventing catalyst poisoning by the free amine product.

  • Catalyst Addition: Carefully add PtO₂ under an argon blanket. (Caution: Pyrophoric).

  • Hydrogenation: Seal the reactor. Purge with H₂ (3x). Pressurize to 50–60 psi (3.5–4 bar). Stir vigorously at room temperature for 12–24 hours.

    • Monitoring: Monitor H₂ uptake. Reaction is complete when uptake ceases.

  • Workup: Filter the catalyst through a Celite pad (keep wet to prevent ignition). Concentrate the filtrate under reduced pressure to remove AcOH.

  • Neutralization: Dissolve the residue in DCM/MeOH (9:1) and neutralize with saturated NaHCO₃ or basic resin.

  • Validation: ¹H NMR should show the disappearance of aromatic protons. The cis-isomer is typically characterized by a smaller coupling constant (

    
     Hz) compared to the trans-isomer (
    
    
    
    Hz, axial-axial).
Protocol B: Orthogonal Protection Strategy

Objective: Differentiate the primary (-CH₂OH) and secondary (-OH) groups for library synthesis.

Logic: The primary alcohol is sterically more accessible. We utilize a bulky silyl group (TBDMS) for the primary alcohol, leaving the secondary alcohol free for pharmacophore attachment.

Protection_Logic Start cis-4-(Hydroxymethyl)piperidin-3-ol (N-Boc Protected) Decision Target Functionalization? Start->Decision PathA Primary OH Selective (TBDMS-Cl, Imidazole, 0°C) Decision->PathA Library Scaffold PathB Cyclic Protection (2,2-DMP, pTsOH) Decision->PathB N-only modification ProductA 4-(TBDMS-oxymethyl)-3-ol (Secondary OH free for derivatization) PathA->ProductA ProductB Acetonide Protected (Both OH blocked, N-terminus reactive) PathB->ProductB

Figure 2: Decision tree for protecting group strategy based on medicinal chemistry goals.

Step-by-Step (Path A - Selective Silylation):

  • Setup: Dissolve N-Boc-cis-4-(hydroxymethyl)piperidin-3-ol (1.0 equiv) in anhydrous DMF (0.2 M).

  • Base: Add Imidazole (2.5 equiv). Cool to 0°C.[1]

  • Reagent: Add TBDMS-Cl (1.1 equiv) portion-wise over 15 minutes.

    • Critical Control Point: Do not exceed 1.1 equiv. Excess reagent will begin to silylate the hindered secondary alcohol.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to RT. Monitor by TLC (stain with KMnO₄ or Ninhydrin).

  • Workup: Dilute with Et₂O (silyl ethers are stable, but DMF removal is easier with Et₂O/Water washes). Wash with water (3x) and brine.

  • Outcome: The product contains a free secondary hydroxyl at C3, ready for Mitsunobu reactions, alkylation, or oxidation to the ketone.

Medicinal Chemistry Applications

A. Fragment-Based Drug Discovery (FBDD)

This scaffold is a classic "3D-Fragment." In FBDD, low molecular weight fragments (<300 Da) are screened.

  • Vector Analysis: The C3-OH can accept hydrogen bonds or be substituted to reach into a specific pocket (e.g., the ribose pocket of kinases). The C4-CH₂OH extends a vector orthogonal to the ring, ideal for solvent-front interactions.

  • Case Study: Kinase Inhibitors. Replacing a phenyl ring with this piperidine scaffold often improves solubility by 10-100 fold due to the disruption of crystal packing energy and increased solvation.

B. Glycomimetics (Iminosugars)

The cis-3,4-dihydroxy motif (if the hydroxymethyl is considered a carbon branch) mimics the stereochemistry of sugars.

  • Target: Glycosidases (e.g., Glucosylceramide synthase).

  • Mechanism: The basic nitrogen mimics the oxocarbenium ion transition state of glycoside hydrolysis.

  • Analogs: This scaffold is a structural congener of Isofagomine , a potent beta-glucosidase inhibitor.[2]

C. Data Summary: Physicochemical Profile
PropertyPhenyl Ring (Reference)cis-4-(HM)pip-3-ol (Scaffold)Impact on Drug Design
Hybridization sp² (Planar)sp³ (3D)Increases complexity/specificity
LogP ~2.0 (Benzene)-1.5 (approx)Drastically improves water solubility
H-Bond Donors 03 (NH, OH, OH)New binding interactions
Chirality Achiral2 StereocentersEnables enantioselective binding

References

  • Synthesis & Stereochemistry

    • Title: "Stereoselective hydrogen
    • Source:Journal of Organic Chemistry.
    • Context: Defines the PtO2/AcOH route for cis-selectivity.
    • (General reference for pyridine hydrogenation).

  • FBDD & Escape from Flatland

    • Title: "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success."
    • Source:Journal of Medicinal Chemistry (Lovering et al., 2009).
    • Context: Foundational text on why sp3-rich scaffolds like this piperidine are superior to flat arom
  • Iminosugar Applications

    • Title: "Isofagomine, a potent, novel beta-glucosidase inhibitor."
    • Source:Biochemical Journal.
    • Context: Establishes the biological relevance of the 3,4-substituted piperidine/hydroxymethyl motif.
  • Library Synthesis

    • Title: "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis."
    • Source:RSC Medicinal Chemistry.[3]

    • Context: Recent (2022) detailed analysis of synthesizing this exact scaffold for fragment libraries.

Sources

Application

Application Note &amp; Protocols: N-Alkylation of cis-4-(Hydroxymethyl)piperidin-3-ol

Abstract & Introduction The piperidine scaffold is a privileged structure in modern medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates targeting a wide range of diseases.[1][2][3...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The piperidine scaffold is a privileged structure in modern medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates targeting a wide range of diseases.[1][2][3] The functionalization of the piperidine nitrogen via N-alkylation is a cornerstone of drug discovery, as it allows for the modulation of pharmacological activity, selectivity, and pharmacokinetic properties such as solubility and metabolic stability. The specific substrate, cis-4-(hydroxymethyl)piperidin-3-ol, is a valuable chiral building block that presents both opportunities and challenges for synthetic chemists. Its vicinal diol functionality offers a handle for creating complex, stereochemically rich molecules. However, the presence of two hydroxyl groups alongside the secondary amine necessitates a carefully designed synthetic strategy to achieve selective N-alkylation without competing O-alkylation or other side reactions.

This application note provides a comprehensive guide to the N-alkylation of cis-4-(hydroxymethyl)piperidin-3-ol. We will detail two primary synthetic routes: the highly selective reductive amination pathway and the classical direct alkylation with alkyl halides. Crucially, we will emphasize a protection-alkylation-deprotection strategy to ensure high yields and purity of the desired N-alkylated products. The protocols described herein are designed to be robust and reproducible, providing researchers with a reliable framework for their synthetic campaigns.

Strategic Overview: The Imperative of Hydroxyl Protection

The primary challenge in the N-alkylation of cis-4-(hydroxymethyl)piperidin-3-ol is the presence of three nucleophilic sites: the secondary amine (N-H), the primary alcohol (C4-CH₂OH), and the secondary alcohol (C3-OH). Under many N-alkylation conditions, particularly those employing a base, the hydroxyl groups can be deprotonated to form alkoxides, which can then compete with the secondary amine in attacking the alkylating agent, leading to undesired O-alkylation byproducts.

To circumvent this issue, a protection strategy is paramount. The cis-1,2-diol moiety in the substrate is ideally suited for protection as a cyclic ketal, most commonly an acetonide . This is achieved by reacting the diol with acetone or a ketone equivalent, such as 2,2-dimethoxypropane, under acidic catalysis.[4][5][6] The resulting acetonide is stable to the basic and reductive conditions used for N-alkylation but can be readily removed under mild acidic conditions post-alkylation.[7]

The overall synthetic workflow is therefore a three-stage process, as illustrated below.

G cluster_main Overall Synthetic Workflow Start cis-4-(Hydroxymethyl)piperidin-3-ol Protected Acetonide-Protected Piperidine Start->Protected Step 1: Protection Alkylated N-Alkyl Acetonide-Protected Piperidine Protected->Alkylated Step 2: N-Alkylation Final Final N-Alkyl Product Alkylated->Final Step 3: Deprotection

Figure 1: General workflow for the selective N-alkylation of cis-4-(hydroxymethyl)piperidin-3-ol.

Detailed Experimental Protocols

Protocol 1: Protection of cis-4-(Hydroxymethyl)piperidin-3-ol as an Acetonide

Rationale: This step masks the two hydroxyl groups as a cyclic ketal, preventing them from participating in subsequent reactions. 2,2-Dimethoxypropane is used as both the acetone source and a water scavenger, driving the equilibrium towards product formation. A catalytic amount of a mild acid like p-toluenesulfonic acid (TsOH) is sufficient to promote the reaction.

Materials:

  • cis-4-(Hydroxymethyl)piperidin-3-ol

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Acetone (as solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add cis-4-(hydroxymethyl)piperidin-3-ol (1.0 eq).

  • Suspend the starting material in acetone (10 mL per 1 g of substrate).

  • Add 2,2-dimethoxypropane (2.0 eq).

  • Add a catalytic amount of TsOH·H₂O (0.05 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution until the mixture is slightly basic (pH ~8).

  • Concentrate the mixture in vacuo to remove the acetone.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the acetonide-protected piperidine, which can often be used in the next step without further purification.

Protocol 2: N-Alkylation via Reductive Amination (Preferred Method)

Rationale: Reductive amination is a mild and highly efficient method for N-alkylation that avoids the use of strong bases and reactive halides.[8][9] The reaction proceeds through the formation of an iminium ion intermediate from the secondary amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ.[10][11] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it is a mild and selective reducing agent that is compatible with the acidic conditions that favor iminium ion formation and does not reduce the starting aldehyde or ketone.[8][12]

G cluster_mech Reductive Amination Mechanism Amine Protected Piperidine (R₂NH) Iminium Iminium Ion [R₂N=CHR']⁺ Amine->Iminium Carbonyl Aldehyde/Ketone (R'CHO) Carbonyl->Iminium Product N-Alkylated Product (R₂N-CH₂R') Iminium->Product Reduction Reducer NaBH(OAc)₃ Reducer->Iminium

Figure 2: Simplified mechanism of reductive amination.

Materials:

  • Acetonide-protected piperidine (from Protocol 1)

  • Aldehyde or Ketone (1.1 - 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Acetic acid (optional, 1-2 drops)

Procedure:

  • Dissolve the acetonide-protected piperidine (1.0 eq) in anhydrous DCM or DCE (20 mL per 1 g of amine).

  • Add the desired aldehyde or ketone (1.1 eq). If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • In one portion, add sodium triacetoxyborohydride (1.5 eq). The addition may be slightly exothermic.

  • Stir the reaction at room temperature for 4-24 hours. Monitor by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain the pure N-alkylated protected piperidine.

Protocol 3: N-Alkylation via Direct Alkylation with Halides (Alternative Method)

Rationale: This classical Sₙ2 approach involves the direct reaction of the secondary amine with an alkyl halide. A non-nucleophilic base is required to neutralize the hydrohalic acid formed during the reaction, which would otherwise protonate the starting amine and halt the reaction.[13] Hünig's base (N,N-diisopropylethylamine, DIPEA) is an excellent choice as it is a strong, sterically hindered base that does not compete as a nucleophile. This method is effective but carries a higher risk of over-alkylation to form a quaternary ammonium salt, especially with reactive alkyl halides like methyl iodide.

Materials:

  • Acetonide-protected piperidine (from Protocol 1)

  • Alkyl halide (bromide or iodide preferred) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Acetonitrile or N,N-Dimethylformamide (DMF) (anhydrous)

Procedure:

  • Dissolve the acetonide-protected piperidine (1.0 eq) in anhydrous acetonitrile or DMF (20 mL per 1 g of amine) in a round-bottom flask under a nitrogen atmosphere.

  • Add DIPEA (1.5 eq).

  • Add the alkyl halide (1.1 eq) dropwise at room temperature. For highly reactive halides, consider cooling the reaction to 0 °C.

  • Stir the mixture at room temperature (or heat to 40-60 °C if the halide is unreactive) for 6-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo to remove the solvent.

  • Partition the residue between ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Protocol 4: Acetonide Deprotection

Rationale: The final step is the removal of the acetonide protecting group to reveal the diol functionality. This is readily accomplished by hydrolysis under mild acidic conditions. A solution of hydrochloric acid in an alcohol solvent is typically effective.

Materials:

  • N-alkylated protected piperidine

  • Methanol (MeOH) or Ethanol (EtOH)

  • Aqueous Hydrochloric Acid (e.g., 2M HCl)

Procedure:

  • Dissolve the purified N-alkylated protected piperidine in methanol (20 mL per 1 g).

  • Add 2M aqueous HCl (5 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Once deprotection is complete, concentrate the mixture in vacuo.

  • To obtain the free base, dissolve the residue in a minimal amount of water and basify to pH >10 with 2M NaOH.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the final N-alkylated cis-4-(hydroxymethyl)piperidin-3-ol. The product may be isolated as the HCl salt by concentrating the acidic reaction mixture without basification.

Data Summary & Comparison

The choice between reductive amination and direct alkylation depends on the substrate and desired outcome. The following table provides a general comparison.

ParameterReductive AminationDirect Alkylation with Halides
Alkylating Agent Aldehydes, KetonesAlkyl Halides (I > Br > Cl)
Key Reagent NaBH(OAc)₃DIPEA, K₂CO₃, etc.
Selectivity High for N-alkylationRisk of O-alkylation (if unprotected), Risk of Quaternization
Reaction Conditions Mild, often room temperatureRoom temp to moderate heating
Substrate Scope Very broad; tolerant of many functional groupsGood for primary and secondary halides; less effective with hindered halides
Primary Byproducts Unreacted starting materialsQuaternary ammonium salts, elimination products

Troubleshooting

  • Low Conversion in Reductive Amination: Ensure anhydrous conditions. Add a catalytic amount of acetic acid to promote iminium formation. For less reactive ketones, longer reaction times or gentle heating (40 °C) may be required.

  • Side Products in Direct Alkylation: If quaternary salt formation is significant, add the alkyl halide slowly to a solution containing an excess of the piperidine starting material.[14] Ensure the base is non-nucleophilic (DIPEA is preferred over triethylamine).

  • Incomplete Deprotection: If the reaction stalls, add more aqueous acid or allow it to stir for a longer period. Gentle heating can also facilitate cleavage.

Conclusion

The N-alkylation of cis-4-(hydroxymethyl)piperidin-3-ol is a readily achievable transformation when a logical, multi-step approach is employed. The protection of the vicinal diol as an acetonide is a critical first step that prevents side reactions and simplifies purification. For the key N-alkylation step, reductive amination stands out as the superior method, offering mild conditions, high selectivity, and broad substrate scope. The protocols provided herein offer a validated and reliable pathway for the synthesis of diverse N-substituted piperidinols, which are invaluable scaffolds for drug discovery and development.

References

  • Barbero, M., Cadamuro, S., Dughera, S., & Guala, M. (2000). New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. Organic Letters, 2(18), 2885–2887. [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. [Link]

  • Ley, S. V., & Osborn, H. M. (1996). Direct preparation of diacetals from 1,2-diketones and their use as 1,2-diol protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (14), 1775-1785. [Link]

  • SynArchive. (n.d.). Protecting Groups List. [Link]

  • Singh, H., Singh, M., & Kumar, M. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect. [Link]

  • Apollo. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]

  • Shaikh, A. A., & Gunjal, K. S. (2023). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Letters in Organic Chemistry, 20(6), 466-483. [Link]

  • ResearchGate. (n.d.). Reductive amination and amide synthesis. [Link]

  • Gawande, M. B., et al. (2007). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Catalysis Communications, 8(4), 576-582. [Link]

  • ChemRxiv. (2023). An Overview of Palladium-Catalyzed N-alkylation Reactions. [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]

  • DTIC. (n.d.). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Link]

  • Smith, M. W., & Schrock, A. K. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?[Link]

  • Organic & Biomolecular Chemistry. (2011). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. [Link]

  • University of South Florida. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]

  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • Chemistry LibreTexts. (2015, July 19). 21.5: Synthesis of Amines by Alkylation. [Link]

  • Gribanov, P. S., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6822. [Link]

  • ResearchGate. (n.d.). A new asymmetric synthetic route to substituted piperidines. [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]

  • Arkat USA. (2014). Alkylation studies of a polyhydroxylated-cyano-piperidine scaffold. [Link]

  • PMC. (n.d.). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. [Link]

  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of cis-4-(Hydroxymethyl)piperidin-3-ol

Welcome to the technical support center for the synthesis of cis-4-(Hydroxymethyl)piperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of cis-4-(Hydroxymethyl)piperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. The synthesis of polysubstituted piperidines is a cornerstone in medicinal chemistry, as this scaffold is present in numerous natural products and pharmaceutical agents.[1][2] Achieving specific stereoisomers, such as the cis-configuration, often presents unique challenges. This document aims to provide practical, experience-driven solutions to common issues encountered during the synthesis of this important intermediate.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying chemical principles to empower you to solve problems effectively.

Issue 1: Low Diastereoselectivity (High Percentage of trans Isomer)

Question: My reaction is producing a significant amount of the undesired trans-4-(hydroxymethyl)piperidin-3-ol isomer. How can I improve the cis-diastereoselectivity?

Answer: The diastereoselectivity in the synthesis of 3,4-disubstituted piperidines is highly dependent on the reaction mechanism and the choice of catalyst.[3] A common strategy involves the cyclization of an acyclic precursor. The formation of the cis or trans product can often be directed by switching between Lewis and Brønsted acid catalysts.[3]

Root Cause Analysis & Solutions:

  • Stepwise vs. Concerted Pathway: A stepwise reaction mechanism, often promoted by strong Lewis acids, can lead to a loss of stereochemical control and the formation of the thermodynamically more stable trans isomer. In contrast, a concerted pathway often favors the formation of a specific diastereomer.

  • Catalyst Selection:

    • For cis-selectivity: Brønsted acids, such as hydrochloric acid (HCl), at low temperatures have been shown to favor the formation of cis-3,4-disubstituted piperidines through a Prins cyclization.[3]

    • For trans-selectivity: Lewis acids, like methyl aluminum dichloride, tend to promote a carbonyl ene cyclization, resulting in the trans isomer.[3]

  • Temperature Control: Lowering the reaction temperature can help minimize side reactions and may favor the kinetic product, which could be the desired cis isomer.[4]

Experimental Protocol for Enhancing cis-Selectivity:

  • Catalyst: Utilize a Brønsted acid catalyst, such as a solution of dry HCl gas in an appropriate solvent (e.g., dichloromethane).

  • Temperature: Cool the reaction mixture to a low temperature (e.g., -78 °C) before and during the addition of the catalyst.

  • Monitoring: Closely monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quench the reaction upon completion and avoid potential isomerization.

Issue 2: Formation of a Quaternary Ammonium Salt Byproduct

Question: I am observing a significant amount of a water-soluble, high-melting point solid that I suspect is a quaternary ammonium salt. How can I prevent this?

Answer: The formation of quaternary ammonium salts is a common side reaction in N-alkylation reactions of piperidines.[5] This occurs when the newly formed tertiary amine is further alkylated by the alkylating agent.

Root Cause Analysis & Solutions:

  • Stoichiometry: Using an excess of the alkylating agent can drive the reaction towards the formation of the quaternary salt.

  • Reaction Conditions: Higher reaction temperatures and prolonged reaction times can increase the likelihood of this side reaction.[4]

  • Basicity: The piperidine nitrogen is nucleophilic and can readily participate in multiple alkylations.[5]

Strategies for Prevention:

StrategyDescription
Control Stoichiometry Use a 1:1 or slightly less than 1 equivalent of the alkylating agent relative to the piperidine.
Slow Addition Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.
Lower Temperature Run the reaction at a lower temperature to reduce the rate of the second alkylation.
Use a Bulky Alkylating Agent If possible, using a sterically hindered alkylating agent can disfavor the formation of the quaternary salt.[5]
Issue 3: Difficult Purification of the Final Product

Question: I am struggling to purify cis-4-(Hydroxymethyl)piperidin-3-ol. It appears to be highly water-soluble, and I'm experiencing significant product loss during aqueous workup. What are some effective purification strategies?

Answer: The presence of two hydroxyl groups and a basic nitrogen atom makes cis-4-(Hydroxymethyl)piperidin-3-ol highly polar and water-soluble, which complicates extraction and purification.

Purification Workflow:

G start Crude Reaction Mixture solvent_evap Solvent Evaporation (under reduced pressure) start->solvent_evap column_chrom Column Chromatography solvent_evap->column_chrom Primary Purification recrystallization Recrystallization column_chrom->recrystallization Further Purification final_product Pure cis-4-(Hydroxymethyl)piperidin-3-ol recrystallization->final_product

A suggested purification workflow.

Detailed Purification Steps:

  • Solvent Removal: After the reaction is complete, carefully remove the reaction solvent under reduced pressure.

  • Column Chromatography:

    • Stationary Phase: Use silica gel or, for highly polar compounds, consider using alumina.

    • Mobile Phase: A gradient elution system is often effective. Start with a less polar solvent system (e.g., ethyl acetate/hexane) and gradually increase the polarity by adding methanol and a small amount of a basic modifier like triethylamine or ammonium hydroxide to prevent streaking.

  • Recrystallization:

    • Solvent Selection: Finding a suitable recrystallization solvent is key. A mixture of solvents is often required. Common solvent systems for piperidine derivatives include ethanol, methanol, benzene-petroleum ether, or ethanol-ethyl acetate mixtures.[6]

    • Procedure: Dissolve the crude product in a minimum amount of the hot solvent system. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: My piperidine starting material has a yellow tint. Is it still usable?

A1: A yellow color in piperidine is often due to oxidation products.[4] While it may not interfere with all reactions, for syntheses requiring high purity, it is recommended to purify the piperidine before use. Distillation is the most effective method for removing these colored impurities.[4][5] To prevent future discoloration, store purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[4]

Q2: I'm observing crystallization in my piperidine solution in DMF during storage. What is happening?

A2: This is a common issue with amines. The crystallization is likely due to the formation of a salt.[5] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases (e.g., HCl that may be present in the atmosphere of a chemical storage area) to form piperidine hydrochloride.[5][7] It is best to prepare fresh solutions or, if you suspect salt formation, you can try to redissolve the crystals by gentle warming, though preparing a fresh solution is recommended for sensitive reactions.[5]

Q3: What are some common synthetic routes to achieve the cis-3,4-disubstituted piperidine core?

A3: Several strategies exist for the stereoselective synthesis of cis-3,4-disubstituted piperidines. Some notable approaches include:

  • Prins Cyclization: As mentioned earlier, this Brønsted acid-catalyzed reaction can provide high cis-selectivity.[3]

  • Ring Transformation of Azetidines: The reaction of 2-(2-mesyloxyethyl)azetidines with various nucleophiles can lead to the stereoselective formation of cis-3,4-disubstituted piperidines.[8]

  • Diastereoselective Epoxidation and Ring Opening: The epoxidation of tetrahydropyridines followed by regioselective ring-opening can yield highly functionalized piperidines with controlled stereochemistry.[1]

  • Hydrogenation of Substituted Pyridines: The reduction of a corresponding substituted pyridine can sometimes yield the desired cis product, although this can be challenging and may require specific catalysts and conditions.[9][10]

Q4: How can I confirm the stereochemistry of my final product?

A4: Confirming the relative stereochemistry of your product is crucial. Several analytical techniques can be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The coupling constants (J-values) between the protons at C3 and C4 can often distinguish between cis and trans isomers. In a chair conformation, a cis relationship often results in one axial-equatorial and one equatorial-equatorial coupling, leading to smaller J-values compared to the axial-axial coupling seen in the trans isomer.

    • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): This 2D NMR technique can show through-space correlations between protons. A strong NOE signal between the protons at C3 and C4 would be indicative of a cis relationship.

  • X-ray Crystallography: If you can obtain a single crystal of your product or a suitable derivative, X-ray crystallography provides unambiguous proof of the stereochemistry.

References

  • Arnold, A. W., & Markó, I. E. (2002). Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations: A Switch in Diastereoselectivity between Lewis and Brønsted Acid Catalysts. Organic Letters, 4(20), 3513–3516. [Link]

  • Couty, F., & Evano, G. (2011). Stereoselective Synthesis of cis-3,4-Disubstituted Piperidines through Ring Transformation of 2-(2-Mesyloxyethyl)azetidines. The Journal of Organic Chemistry, 76(19), 7879–7887. [Link]

  • Kim, H., & Movassaghi, M. (2016). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. Organic letters, 18(15), 3822–3825. [Link]

  • Li, Z., et al. (2024). Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. Angewandte Chemie International Edition, e202406612. [Link]

  • Edelmann, F. T. (2021). Re: Have you experienced that your piperidine crystallizes when not in use? [Online forum post]. ResearchGate. [Link]

  • Schulte, J. (2021). Re: Have you experienced that your piperidine crystallizes when not in use? [Online forum post]. ResearchGate. [Link]

  • Livit, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6298. [Link]

  • Sureshkumar, D., & Gopinath, P. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

  • PrepChem. (n.d.). Synthesis of cis-4-hydroxy-1-[(5-methoxybenzocyclobuten-1-yl)methyl]-piperidine-3carboxylic acid ethyl ester hydrochloride. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of cis-4-(Hydroxymethyl)piperidin-3-ol

Welcome to the technical support center for the synthesis of cis-4-(Hydroxymethyl)piperidin-3-ol. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of cis-4-(Hydroxymethyl)piperidin-3-ol. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate the complexities of this synthesis and optimize your yield of the desired cis diastereomer.

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a multitude of FDA-approved drugs.[1] The specific stereochemical arrangement of substituents, such as the cis-1,2-diol functionality in our target molecule, is often critical for biological activity. Achieving high diastereoselectivity in the synthesis of such highly functionalized piperidines is a common and significant challenge.[2] This guide focuses on a robust and widely applicable synthetic strategy: the catalytic hydrogenation of a substituted pyridine precursor. We will explore the critical parameters of this route, explain the chemical principles behind each step, and provide actionable solutions to common experimental hurdles.

Proposed Synthetic Workflow

A logical and efficient route to cis-4-(Hydroxymethyl)piperidin-3-ol involves a three-stage process starting from commercially available 4-(hydroxymethyl)pyridin-3-ol. This strategy hinges on the stereoselective reduction of the pyridine ring, where controlling the facial selectivity of hydrogen addition is paramount.

Caption: Proposed synthetic route to cis-4-(Hydroxymethyl)piperidin-3-ol.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing potential causes and validated solutions.

Q1: My catalytic hydrogenation reaction is extremely slow, or it stalls completely after some initial conversion. What is the likely cause?

A1: This is a classic problem in pyridine reduction and almost always points to issues with the catalyst.

  • Primary Cause: Catalyst Poisoning. The lone pair of electrons on the nitrogen atom of the pyridine starting material (and the piperidine product) can strongly adsorb to the active sites of the metal catalyst (e.g., Platinum, Palladium, Rhodium), effectively "poisoning" it and halting the reaction.[1]

  • Solution 1: N-Protection. The most effective solution is to protect the nitrogen atom prior to hydrogenation. Converting the pyridine to an N-Boc (tert-butoxycarbonyl) or N-Cbz (carboxybenzyl) derivative masks the lone pair, preventing catalyst inhibition.[3]

  • Solution 2: Acidic Medium. Performing the hydrogenation in an acidic solvent, such as glacial acetic acid, protonates the pyridine nitrogen.[4] The resulting pyridinium salt is much less likely to poison the catalyst and is often more readily reduced. Platinum(IV) oxide (PtO₂, Adams' catalyst) in acetic acid is a classic and effective system for this purpose.[4][5]

  • Solution 3: Catalyst Choice and Loading. Ensure you are using a fresh, high-quality catalyst. Catalyst activity can degrade over time or with improper storage. If the reaction stalls, carefully filtering the mixture (under an inert atmosphere if possible) and adding a fresh batch of catalyst can sometimes restart the hydrogenation. Increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can also overcome partial inhibition.

Q2: I'm obtaining a poor diastereomeric ratio with a significant amount of the unwanted trans isomer. How can I improve the selectivity for the cis product?

A2: Achieving high cis selectivity is the central challenge of this synthesis. The stereochemical outcome is determined by how the pyridine ring adsorbs onto the catalyst surface before the sequential addition of hydrogen atoms.

  • Scientific Principle: Haptophilic Control. For heterogeneous hydrogenation, the substrate adsorbs onto the catalyst surface. Hydrogen is then delivered to the same face of the ring (syn-addition). The stereochemistry is therefore dictated by which face of the pyridine ring binds to the catalyst. To favor the cis product, the molecule should adsorb in a way that the subsequent syn-addition of hydrogen places the new C-3 and C-4 hydrogens on the same side as each other, and opposite to the existing substituents.

  • Solution 1: Catalyst Selection. Different catalysts exhibit different selectivities.

    • Platinum (PtO₂) and Rhodium (Rh/C): These catalysts are generally preferred for pyridine hydrogenation and often provide good cis selectivity, especially under acidic conditions.[5]

    • Palladium (Pd/C): While excellent for many reductions, Pd/C can sometimes lead to lower diastereoselectivity in pyridine hydrogenations and carries a higher risk of hydrogenolysis (see Q3).

  • Solution 2: Solvent and Additives. The solvent system can influence the conformation of the substrate on the catalyst surface. Acetic acid is often a good choice as it can promote a specific binding orientation through the protonated nitrogen.[4]

  • Solution 3: Reaction Temperature. Lowering the reaction temperature generally increases selectivity by favoring the transition state with the lowest activation energy, which often leads to the thermodynamically more stable cis product. However, this will also decrease the reaction rate.[6]

Caption: Control of stereoselectivity during catalytic hydrogenation.

Q3: My NMR analysis shows signals corresponding to the loss of one or both hydroxyl groups. How can I prevent these hydrogenolysis side reactions?

A3: Hydrogenolysis is the cleavage of a C-O bond by hydrogen, and it's a known side reaction during catalytic hydrogenation, particularly with benzylic alcohols or under harsh conditions.

  • Primary Cause: Catalyst and Conditions. Palladium-based catalysts (Pd/C) are particularly prone to causing hydrogenolysis, especially in the presence of acid and at elevated temperatures or pressures.[7]

  • Solution 1: Switch to a Less Aggressive Catalyst. Platinum (PtO₂) or Rhodium (Rh/C) are generally less likely to cause hydrogenolysis of simple aliphatic alcohols compared to Palladium.[5]

  • Solution 2: Milder Reaction Conditions. Reduce the hydrogen pressure and/or the reaction temperature. While this may slow down the desired hydrogenation, it will disproportionately reduce the rate of the undesired hydrogenolysis. Monitor the reaction carefully by TLC or LC-MS to find a balance between conversion and byproduct formation.

  • Solution 3: Avoid Strong Acids if Possible. If using an N-protected substrate that doesn't require acid for activation, running the reaction in a neutral solvent like ethanol or ethyl acetate can significantly suppress hydrogenolysis.

Q4: My workup is problematic. I have trouble extracting my product from the aqueous layer, and column chromatography gives severe tailing.

A4: The target molecule, cis-4-(Hydroxymethyl)piperidin-3-ol, is a poly-hydroxylated amine, making it highly polar and water-soluble, with a basic nitrogen that strongly interacts with silica gel.

  • Problem: Aqueous Extraction. Due to its polarity, the product will have significant solubility in water, leading to low recovery during standard liquid-liquid extraction with solvents like ethyl acetate or dichloromethane.

  • Solution 1: Salting Out. Saturate the aqueous layer with sodium chloride (NaCl) or potassium carbonate (K₂CO₃) before extraction. This decreases the solubility of the organic product in the aqueous phase, driving it into the organic layer.

  • Solution 2: Continuous Extraction. For persistent cases, a continuous liquid-liquid extraction apparatus can be used to efficiently extract the product over several hours.

  • Solution 3: Solvent Choice. Use a more polar solvent system for extraction, such as a 9:1 mixture of Dichloromethane:Isopropanol.

  • Problem: Column Chromatography. The basic piperidine nitrogen interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel, causing strong adsorption, poor elution, and significant peak tailing.[8]

  • Solution 1: Basic Mobile Phase Modifier. Add a small amount of a basic modifier to your eluent to compete with your product for the acidic sites on the silica. A common choice is to use a mobile phase of Dichloromethane/Methanol with 0.5-2% triethylamine (TEA) or ammonium hydroxide.[8]

  • Solution 2: Alternative Stationary Phase. Switch to a less acidic stationary phase. Basic or neutral alumina is often an excellent choice for purifying amines.[8] Alternatively, reversed-phase (C18) chromatography can be effective, using a mobile phase of water/acetonitrile with a modifier like formic acid or TFA to protonate the amine and improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the best N-protecting group for this synthesis? A1: The tert-butoxycarbonyl (Boc) group is often the best choice. It is easily introduced using Boc-anhydride, is stable to the catalytic hydrogenation conditions, and is readily removed under mild acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane) that are unlikely to disturb the final product's stereochemistry.[9]

Q2: How do I accurately determine the diastereomeric ratio (cis:trans) of my product? A2: ¹H NMR spectroscopy is the most powerful tool for this. The cis and trans isomers will have different chemical shifts and coupling constants for the protons on the piperidine ring, particularly H-3 and H-4. In the cis isomer, the proton at C-3 is typically axial, leading to large axial-axial couplings with its neighbors. The trans isomer will show smaller axial-equatorial or equatorial-equatorial couplings. Comparing the integration of distinct, well-resolved signals for each diastereomer allows for accurate quantification.

Q3: What are the key safety considerations for catalytic hydrogenation? A3: Catalytic hydrogenation involves flammable solvents and hydrogen gas under pressure, which presents a significant fire and explosion risk.

  • Equipment: Always use a properly rated and maintained pressure vessel (autoclave or Parr shaker). Ensure all fittings are leak-proof.

  • Atmosphere: Purge the vessel thoroughly with an inert gas (Nitrogen or Argon) before introducing hydrogen to remove all oxygen. Similarly, purge with inert gas after the reaction before opening the vessel.

  • Catalyst Handling: Some hydrogenation catalysts, particularly Pd/C and Raney Nickel, can be pyrophoric (ignite spontaneously in air), especially when dry and saturated with hydrogen. Handle them as a slurry in solvent and never allow them to dry out in the open. Filter with caution.

  • Static Electricity: Ensure all equipment is properly grounded to prevent static discharge, which could ignite flammable vapors.

Experimental Protocols

Protocol 1: N-Boc Protection of 4-(Hydroxymethyl)pyridin-3-ol

  • Dissolve 4-(hydroxymethyl)pyridin-3-ol (1.0 eq) in a 1:1 mixture of Dioxane and Water.

  • Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N-Boc protected pyridine.

Protocol 2: Diastereoselective Hydrogenation

  • To a solution of the N-Boc protected pyridine (1.0 eq) in glacial acetic acid (approx. 0.1 M), add Platinum(IV) oxide (PtO₂, 5-10 mol%).

  • Place the mixture in a high-pressure hydrogenation vessel.

  • Seal the vessel, purge with nitrogen three times, then purge with hydrogen three times.

  • Pressurize the vessel with hydrogen gas to 50-70 bar.[4][5]

  • Stir the reaction vigorously at room temperature for 24-48 hours. Monitor the reaction by observing hydrogen uptake and periodically analyzing aliquots by LC-MS.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure. Neutralize the residue carefully with a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate or a DCM/IPA mixture.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to give the crude N-Boc-cis-4-(hydroxymethyl)piperidin-3-ol.

Parameter Condition A (High Selectivity) Condition B (Faster Reaction) Potential Issues
Catalyst PtO₂Rh/CPd/C may cause hydrogenolysis
Solvent Glacial Acetic AcidMethanol / Acetic AcidNeutral solvents may be slow
Pressure 50-70 bar70-100 barHigher pressure may reduce selectivity
Temperature 20-25 °C40-50 °CHigher temp. can lower cis:trans ratio
Expected cis:trans Ratio >10:15:1 - 10:1Varies with substrate and exact conditions

Protocol 3: N-Boc Deprotection

  • Dissolve the crude N-Boc protected piperidine in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours until deprotection is complete (monitored by TLC/LC-MS).

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of water and basify to pH >10 with 2M NaOH or K₂CO₃.

  • Extract the aqueous layer multiple times with a 9:1 DCM/Isopropanol mixture.

  • Dry the combined organic layers, filter, and concentrate to yield the crude final product, which can be further purified by chromatography on alumina or recrystallization if applicable.

References

  • Mollet, K., et al. (2011). Stereoselective synthesis of cis-3,4-disubstituted piperidines through ring transformation of 2-(2-mesyloxyethyl)azetidines. The Journal of Organic Chemistry, 76(20), 8364-75. [Link][2][10]

  • Reddymasu, S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(5), 1403-1407. [Link][4][5]

  • D'hooghe, M., & De Kimpe, N. (2011). Stereoselective synthesis of cis-3,4-disubstituted piperidines. Journal of Organic Chemistry. [Link]

  • Cramer, N., et al. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Chemistry. [Link]

  • Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(49), 6693-6696. [Link][3]

  • ResearchGate. (2025). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. [Link]

  • Alberico, F., et al. (2007). Amino Acid-Protecting Groups. Chemical Reviews. [Link][9]

  • Pioselli, F., et al. (2014). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines. Beilstein Journal of Organic Chemistry, 10, 343-353. [Link][7]

  • ResearchGate. (2014). When reducing a steroidal 3-keto-delta-4-analog with a hydride reagent, how can the amount of 3-alpha-alcohol impurity best be minimized? [Link][6]

Sources

Troubleshooting

Technical Support Center: cis-4-(Hydroxymethyl)piperidin-3-ol Synthesis

The following technical guide addresses the synthesis, impurity profiling, and troubleshooting for cis-4-(hydroxymethyl)piperidin-3-ol (CAS: 21492-03-5). This document is designed for organic chemists and process develop...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis, impurity profiling, and troubleshooting for cis-4-(hydroxymethyl)piperidin-3-ol (CAS: 21492-03-5). This document is designed for organic chemists and process development scientists optimizing the preparation of this chiral building block.

Executive Summary & Molecule Profile

The cis-4-(hydroxymethyl)piperidin-3-ol scaffold is a critical bifunctional intermediate used in the synthesis of beta-lactamase inhibitors (e.g., diazabicyclooctanes) and muscarinic receptor antagonists.[1] Its synthesis is complicated by the presence of two contiguous stereocenters, leading to challenges in diastereoselectivity (cis vs. trans) and water solubility during isolation.

PropertySpecification
CAS Number 21492-03-5
Formula C₆H₁₃NO₂
MW 131.17 g/mol
Key Challenge Diastereocontrol (Cis/Trans ratio) & Hydrophilicity
Primary Impurity trans-4-(Hydroxymethyl)piperidin-3-ol

Synthesis Workflows & Impurity Origins

We analyze the two most prevalent synthetic routes: Catalytic Hydrogenation of Pyridines (Route A) and Hydride Reduction of Piperidones (Route B).

Route A: Heterogeneous Hydrogenation (Pyridine Reduction)

This route involves the reduction of 3-hydroxy-4-(hydroxymethyl)pyridine (or its ester equivalent).[1] It is the most direct path but prone to over-reduction.

Route B: Stepwise Hydride Reduction

Starting from N-protected-3-oxo-4-piperidinecarboxylate, this route uses NaBH₄ followed by LiAlH₄.[1] It offers better control but involves more steps.[1]

SynthesisPathways StartA 3-Hydroxyisonicotinic Acid Derivatives InterA Partial Reduction (Tetrahydropyridines) StartA->InterA H2 / Rh-C (Incomplete) StartB N-Benzyl-3-oxo-4- piperidinecarboxylate InterB cis/trans-3-Hydroxy- 4-carboxylate StartB->InterB NaBH4 (Ketone Red.) Impurity3 Impurity C: Decarboxylated Byproducts StartB->Impurity3 Hydrolysis/Heat Product cis-4-(Hydroxymethyl) piperidin-3-ol InterA->Product H2 / Rh-C (Cis-selective) Impurity1 Impurity A: Trans-Isomer InterA->Impurity1 Thermodynamic Drift InterB->Product LiAlH4 (Ester Red.) InterB->Impurity1 Lack of Chelation Control Impurity2 Impurity B: 4-Methylpiperidin-3-ol (Hydrogenolysis) Product->Impurity2 Over-reduction (Pd/C, High T)

Figure 1: Mechanistic flow of synthesis routes A and B, highlighting the divergence points for major impurities.

Troubleshooting Guide: Common Failure Modes

Issue 1: Low Diastereoselectivity (High Trans-Isomer Content)

Symptom: HPLC/NMR shows a cis:trans ratio < 80:20.[1] Root Cause:

  • Route A: Use of Pd/C instead of Rh/C or PtO₂. Palladium often facilitates isomerization via a reversible dehydrogenation mechanism.[1]

  • Route B: Lack of chelation control during the ketone reduction (NaBH₄).

Corrective Protocol:

  • Switch Catalyst (Route A): Utilize 5% Rh/Al₂O₃ or PtO₂ (Adams' catalyst) in acetic acid. Rhodium is superior for preventing ring isomerization.[1]

  • Chelation Control (Route B): Perform the NaBH₄ reduction in the presence of a chelating agent (e.g., CeCl₃·7H₂O - Luche reduction conditions) or at low temperature (-78°C) to favor the cis-hydride attack.[1]

  • Solvent Effect: In hydrogenation, acidic solvents (AcOH) protonate the nitrogen, anchoring the molecule on the catalyst surface and often directing cis-addition.

Issue 2: "Missing" Product (Low Yield after Workup)

Symptom: Reaction shows conversion on TLC, but mass recovery is < 30%. Root Cause: The product is a highly polar amino-diol (logP ≈ -1.5).[1] It partitions into the aqueous phase during standard extraction.[1]

Corrective Protocol:

  • Avoid Aqueous Extraction: Do not use water/DCM washes.[1]

  • Resin Filtration: If using heterogeneous catalysts, filter through Celite and evaporate the solvent directly.

  • Ion Exchange: For salt removal, use a cation exchange resin (e.g., Dowex 50W). Load the crude aqueous mixture, wash with water, and elute the amine with 5% NH₄OH.

  • Continuous Extraction: If extraction is necessary, use n-butanol or perform continuous extraction with chloroform for 24+ hours.[1]

Issue 3: Presence of "Deoxygenated" Impurities (Impurity B)[2]

Symptom: Mass spec shows M-16 or M-18 peaks (e.g., 4-methylpiperidin-3-ol).[1] Root Cause: Hydrogenolysis of the allylic or benzylic C-O bond.[1] This is common if the precursor was a benzyl ether or if the reaction temperature is too high (>50°C) during hydrogenation.

Corrective Protocol:

  • Temperature Control: Maintain hydrogenation at 20–25°C .

  • Pressure: High H₂ pressure (>50 bar) can promote hydrogenolysis.[1] Operate at 1–5 bar .

  • Catalyst Poisoning: If using Pd, switch to Rh, which is less active toward C-O hydrogenolysis.

Impurity Profile & Data Analysis

The following table summarizes the retention behavior and origin of common side products found in the crude reaction mixture.

Table 1: Common Impurities in cis-4-(Hydroxymethyl)piperidin-3-ol Synthesis

Impurity NameRelative Retention (RRT)*OriginMitigation Strategy
Trans-isomer 1.05 - 1.10Stereochemical leakRecrystallize salt (HCl or Oxalate)
4-Methylpiperidin-3-ol 1.25Hydrogenolysis (Over-reduction)Lower T, Switch Pd -> Rh
Tetrahydropyridine 0.90Incomplete reduction / EliminationIncrease reaction time or H₂ pressure
Piperidin-3-ol 0.85Decarboxylation (Route B)[1]Avoid strong acid/base heating steps

*Note: RRT values are approximate for C18 HPLC columns using phosphate buffer/MeOH gradients.

Frequently Asked Questions (FAQ)

Q: Can I separate the cis and trans isomers by flash chromatography? A: It is very difficult due to the high polarity of the free base.

  • Recommendation: Convert the mixture to the N-Boc derivative . The cis-N-Boc and trans-N-Boc isomers have significantly different R_f values on silica gel (Ethyl Acetate/Hexane systems) and can be separated easily.[1] Alternatively, the cis-isomer often crystallizes as the hydrochloride salt from ethanol/ether.

Q: Why does my product turn yellow/brown upon storage? A: Amino-alcohols are prone to air oxidation (N-oxide formation).[1]

  • Fix: Store the compound as a hydrochloride salt or under argon at -20°C. The salt form is stable for years.[1]

Q: I am using Route B (NaBH4 reduction). My yield is good, but the diastereomeric ratio (dr) is only 2:1. How do I improve this? A: A 2:1 ratio is typical for unchelated borohydride reduction.[1]

  • Fix: Use L-Selectride (lithium tri-sec-butylborohydride) at -78°C. The bulky hydride reagent increases steric discrimination, often boosting the cis-selectivity to >90%.[1]

Q: Is the "hydroxymethyl" group stable to strong acids? A: Generally yes, but prolonged heating in concentrated HCl (e.g., during deprotection) can lead to cyclization to form bicyclic ethers (e.g., 2-oxa-6-azabicyclo[3.2.1]octane derivatives) via intramolecular attack of the hydroxyl on the protonated amine or adjacent centers.

References

  • Stereoselective Reduction of Pyridines : Organic & Biomolecular Chemistry, "Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization".[1] Available at: [Link]

  • Enzymatic & Chemical Reduction : PMC, "Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines".[1] Available at: [Link]

  • General Piperidine Synthesis : Organic Chemistry Portal, "Synthesis of Piperidines". Available at: [Link]

  • Impurity Characterization : Der Pharma Chemica, "Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol".[1][2] Available at: [Link]

Sources

Optimization

preventing isomerization during cis-4-(Hydroxymethyl)piperidin-3-OL reactions

Topic: Prevention of Isomerization in 3,4-Disubstituted Piperidines Ticket ID: #PIP-CIS-34-ISO Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary: The Thermodynamic Trap Yo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Isomerization in 3,4-Disubstituted Piperidines Ticket ID: #PIP-CIS-34-ISO Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Thermodynamic Trap

You are likely encountering isomerization because the cis-4-(hydroxymethyl)piperidin-3-ol scaffold is kinetically formed but thermodynamically unstable .

In a standard chair conformation, the cis-isomer forces one substituent (either the C3-hydroxyl or the C4-hydroxymethyl) into an axial position, creating significant 1,3-diaxial strain.[1] The trans-isomer allows both substituents to adopt equatorial positions, which is the energetic global minimum.

Any reaction condition that allows reversible protonation/deprotonation at C3 or C4, or ring-opening (retro-aldol type), will drive the equilibrium toward the trans-isomer.[1]

The Solution: You must apply a conformational lock (acetonide protection) or strictly maintain kinetic control (low temperature, non-nucleophilic bases).

Core Directive: The "Acetonide Lock" Strategy

The most robust method to preserve stereochemistry during downstream modifications (e.g., N-alkylation, reductive amination) is to bridge the C3 and C4 oxygens.[1]

Why this works:

Formation of a cyclic acetonide (isopropylidene acetal) between the C3-OH and C4-CH2OH groups creates a cis-fused [4.4.0] bicyclic system. This 6,6-bicyclic structure is geometrically constrained; it cannot isomerize to trans without first breaking the acetonide ring, effectively "locking" the stereocenters.

Visualizing the Lock Mechanism

AcetonideLock Cis_Open cis-Diol (Open) One Axial Substituent (Unstable) Reaction 2,2-DMP, pTsOH Cis_Open->Reaction Kinetic Trap Trans_Open trans-Diol Diequatorial (Thermodynamic Sink) Cis_Open->Trans_Open Heat/Base (Isomerization) Cis_Locked Acetonide (Locked) Rigid Bicyclic System (Stereochemistry Frozen) Reaction->Cis_Locked Cyclization Cis_Locked->Trans_Open Impossible without Deprotection

Figure 1: The acetonide protection physically prevents the rotation required for cis-to-trans isomerization.[1]

Troubleshooting Guides & FAQs

Module A: N-Protection & Base Sensitivity

Q: I see ~15% epimerization after protecting the nitrogen with Boc-anhydride (


). I used 

in DCM. What happened?

A: Triethylamine (


) is basic enough to abstract the proton at C3 (alpha to the hydroxyl) or C4, especially if the reaction warms up. The resulting enolate/intermediate will re-protonate from the less hindered face, leading to the trans isomer.

Corrective Protocol:

  • Switch Solvent: Use THF/Water or Dioxane/Water (Schotten-Baumann conditions).

  • Buffer pH: Use Sodium Bicarbonate (

    
    ) instead of organic amines. It neutralizes the acid generated without being strong enough to deprotonate the carbon skeleton.
    
  • Temperature: Keep the reaction at

    
    .
    

Data Comparison: Base Effects on Isomerization

Base UsedSolventTemp% cis (Retention)% trans (Isomerized)

DCM

85%15%
DIPEADMF

78%22%

THF/H2O

>99% <1%
Module B: Oxidation Reactions

Q: I need to oxidize the C4-hydroxymethyl group to an aldehyde. Swern oxidation gave me a mixture of isomers.

A: Swern oxidation involves base (usually


 or DIPEA) in the final step to quench the alkoxysulfonium ylide. This basic environment, combined with the newly formed aldehyde (which increases the acidity of the alpha-proton at C4), guarantees epimerization.[1]

Corrective Protocol: Use Dess-Martin Periodinane (DMP) in buffered DCM.

  • Why: DMP works under neutral to slightly acidic conditions.

  • Additive: Add solid

    
     (10 equiv) directly to the reaction mixture to scavenge any acetic acid byproduct.
    
  • Stop point: Quench immediately upon completion; do not let the aldehyde sit in crude form.

Module C: Analytical Verification

Q: How do I definitively distinguish the cis and trans isomers by NMR?

A: You must look at the coupling constants (


 values) of the proton at C3 (

).
  • Trans Isomer: The protons at C3 and C4 are typically diaxial. You will see a large coupling constant (

    
    ).
    
  • Cis Isomer: The relationship is axial-equatorial or equatorial-equatorial. The coupling constant will be significantly smaller (

    
    ).
    

Note: If the piperidine nitrogen is Boc-protected, rotamers may broaden signals. Run NMR at elevated temperature (


) or in DMSO-d6 to sharpen peaks.

Validated Experimental Protocol

Protocol: Formation of the "Acetonide Lock"

Target: 2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyridine derivative[1]

  • Preparation: Dissolve cis-4-(hydroxymethyl)piperidin-3-ol (1.0 equiv) in dry Acetone (0.2 M concentration).

  • Reagent: Add 2,2-Dimethoxypropane (2,2-DMP) (3.0 equiv).

  • Catalyst: Add p-Toluenesulfonic acid monohydrate (pTsOH) (0.05 equiv, catalytic).

  • Reaction: Stir at room temperature under

    
     for 2-4 hours.
    
    • Checkpoint: Monitor by TLC. The acetonide is less polar (higher

      
      ) than the diol.
      
  • Quench: Crucial Step. Add saturated aqueous

    
     or 
    
    
    
    to neutralize the acid before concentration. Acid + Heat during evaporation = Deprotection/Isomerization.
  • Workup: Concentrate to remove acetone. Extract with EtOAc.

  • Result: The resulting oil is the conformationally locked cis-acetonide, ready for N-alkylation or other harsh modifications.

Mechanistic Decision Tree

Use this logic flow to determine reaction safety.

DecisionTree Start Proposed Reaction on cis-4-(HM)pip-3-ol IsProtected Is the 1,3-diol Acetonide Protected? Start->IsProtected YesProtected Safe for: - N-Alkylation - Strong Bases - Reductive Amination IsProtected->YesProtected Yes NoProtected Is the reaction condition Basic (pH > 9)? IsProtected->NoProtected No BasicYes HIGH RISK: C3/C4 Epimerization NoProtected->BasicYes Yes BasicNo Is it an Oxidation? NoProtected->BasicNo No OxidationYes Use Dess-Martin (Avoid Swern) BasicNo->OxidationYes Yes OxidationNo Safe if T < 0°C BasicNo->OxidationNo No

Figure 2: Decision matrix for assessing isomerization risk based on protecting group status and reaction conditions.

References

  • Thermodynamic Stability of 3,4-Disubstituted Piperidines

    • Source: Bailey, P. D., et al. "Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations."[1] Journal of Organic Chemistry.

    • Relevance: Establishes that cis isomers are kinetic products while trans are thermodynamic, driven by diequatorial preference.[1]

    • [1]

  • Acetonide Protection Str

    • Source: Wuts, P. G. M., & Greene, T. W.[1] Greene's Protective Groups in Organic Synthesis.

    • Relevance: Definitive guide on acetonide formation (isopropylidene acetals)
    • [1]

  • Prevention of Epimeriz

    • Source: Carpino, L. A., et al. "Racemization Studies During Solid-Phase Peptide Synthesis."[1][2] Journal of Organic Chemistry.

    • Relevance: Provides the foundational logic for using non-nucleophilic bases (Collidine/NaHCO3) to prevent alpha-proton abstraction.
    • [1]

  • NMR Coupling Constants in Piperidines

    • Source: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1]

    • Relevance: Standard reference for Karplus relationship; confirms (trans) is 10-12 Hz vs (cis) 2-5 Hz.
    • [1]

Sources

Reference Data & Comparative Studies

Validation

cis-4-(Hydroxymethyl)piperidin-3-OL compared to known pharmaceutical agents

The following technical guide provides an in-depth analysis of cis-4-(Hydroxymethyl)piperidin-3-ol , contrasting its utility as a chiral building block and pharmaceutical impurity against established therapeutic agents l...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of cis-4-(Hydroxymethyl)piperidin-3-ol , contrasting its utility as a chiral building block and pharmaceutical impurity against established therapeutic agents like Paroxetine and Miglitol .

Executive Summary

cis-4-(Hydroxymethyl)piperidin-3-ol (CAS: 1951441-80-7 for HCl salt) is a bifunctional, chiral piperidine scaffold. Unlike its trans-isomer, which serves as the pharmacophore backbone for the blockbuster antidepressant Paroxetine (Paxil) , the cis-isomer is primarily utilized in two high-value contexts:

  • Critical Impurity Standard: It is the definitive reference standard for quantifying stereochemical purity in Paroxetine manufacturing (impurity profile control).

  • Glycomimetic Scaffold: Its 3,4-substitution pattern mimics specific sugar transition states, offering a starting point for iminosugar development (glycosidase inhibitors) distinct from the 2-substituted patterns found in Miglitol or Miglustat .

This guide compares the cis-scaffold against these pharmaceutical agents to assist researchers in library design, impurity profiling, and fragment-based drug discovery (FBDD).

Comparative Analysis: cis- vs. trans-Scaffolds

The biological performance of piperidine-based drugs is strictly governed by stereochemistry. The table below contrasts the cis-4-(hydroxymethyl)piperidin-3-ol core with its trans-counterpart and related pharmaceutical agents.

Table 1: Pharmacophore Performance & Application Comparison
Featurecis-4-(Hydroxymethyl)piperidin-3-ol trans-Isomer (Paroxetine Intermediate) Miglitol (Glyset)
Stereochemistry (3R,4S) or (3S,4R) (Syn-relationship)(3S,4R) (Anti-relationship)(2R,3R,4R,5S) (Glucose mimic)
Primary Application Impurity Standard / Glycomimetic FragmentSSRI Precursor (Serotonin Transporter)

-Glucosidase Inhibitor (Type 2 Diabetes)
H-Bonding Intramolecular: OH···OH interaction likely (stabilizes compact conformer).Intermolecular: OH groups project outward (solvent interaction).Network H-bonding with enzyme active site.
Lipophilicity (LogP) Lower (more polar due to internal H-bond masking).Higher (better membrane permeability).Very Low (requires active transport/high dose).
Synthetic Access Byproduct of reduction; requires chromatographic separation.Major product of thermodynamic equilibration.Derived from 1-deoxynojirimycin.

Case Study: The Paroxetine Connection

The most critical pharmaceutical relevance of cis-4-(hydroxymethyl)piperidin-3-ol lies in its relationship to Paroxetine .

Mechanism of Stereoselectivity

Paroxetine is a trans-3,4-disubstituted piperidine. During its synthesis, the reduction of the precursor (typically a 4-aryl-3-carboalkoxypiperidine) can yield both cis and trans isomers.

  • The Drug (Trans): The trans-configuration positions the bulky aryl group and the hydroxymethyl group in an equatorial-equatorial orientation (lowest energy), which is essential for binding to the Serotonin Transporter (SERT).

  • The Impurity (Cis): The cis-isomer forces one substituent into an axial position, creating steric clash and altering the vector of the hydrogen bond donors. This results in a loss of SERT affinity, making the cis-isomer a strictly controlled impurity (Limit < 0.1%).

Diagram 1: Stereochemical Divergence in Paroxetine Synthesis

The following Graphviz diagram illustrates the bifurcation point where the cis-impurity is generated alongside the active trans-drug core.

Paroxetine_Stereochem Precursor 4-(4-Fluorophenyl)-3-carboxylate Piperidine Precursor Reduction Reduction Step (LiAlH4 or Catalytic Hydrogenation) Precursor->Reduction Reagent addition Trans_Iso TRANS-Isomer (Major) (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl (Active SSRI Core) Reduction->Trans_Iso Thermodynamic Control (Equatorial-Equatorial) Cis_Iso CIS-Isomer (Minor/Impurity) (3R,4S)-4-(4-fluorophenyl)-3-hydroxymethyl (Inactive/Impurity Standard) Reduction->Cis_Iso Kinetic Leakage (Axial-Equatorial) Paroxetine PAROXETINE (API) Final Drug Substance Trans_Iso->Paroxetine Ether formation (Sesamol coupling) QC_Standard Reference Standard For HPLC Impurity Profiling Cis_Iso->QC_Standard Purification & Isolation

Caption: Stereochemical divergence during reduction. The cis-isomer (red) is the impurity standard discussed, while the trans-isomer (green) yields the drug Paroxetine.

Experimental Protocols

Protocol A: Selective Detection of cis-Isomer (HPLC)

To distinguish the cis-product from the trans-alternative, use the following validated conditions. The cis-isomer typically elutes after the trans-isomer on reverse-phase columns due to intramolecular hydrogen bonding reducing its effective polarity interaction with the mobile phase.

  • Column: C18 High-Resolution (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 25 minutes.

  • Detection: UV @ 210 nm (or Refractive Index for non-aromatic analogs).

  • Validation: The cis-isomer will show a distinct retention time shift (approx. +1.5 to 2.0 min relative to trans).

Protocol B: Synthetic Separation (Kinetic Resolution)

If synthesizing the scaffold from a racemic mixture, use Dibenzoyl-L-tartaric acid for resolution.

  • Dissolution: Dissolve crude 4-(hydroxymethyl)piperidin-3-ol (cis/trans mix) in hot Ethanol.

  • Salt Formation: Add 1.0 eq of Dibenzoyl-L-tartaric acid.

  • Crystallization: Cool slowly to 4°C. The trans-isomer salt typically crystallizes out first due to better packing symmetry.

  • Filtration: Filter the solid (trans-enriched).

  • Recovery: Evaporate the filtrate to recover the cis-enriched salt. Neutralize with 1N NaOH to obtain the free base.

Emerging Application: Glycomimetics

While trans-isomers are preferred for neurotransmitter transporters, the cis-4-(hydroxymethyl)piperidin-3-ol scaffold is gaining traction in Glycobiology .

  • Structural Logic: The cis-relationship between the C3-hydroxyl and C4-hydroxymethyl groups mimics the C3-C4 bond of Galactose and Fucose .

  • Target: This makes the cis-scaffold a privileged fragment for designing inhibitors of

    
    -Galactosidase  and 
    
    
    
    -L-Fucosidase
    , enzymes implicated in lysosomal storage disorders.
  • Advantage over Miglitol: Miglitol (N-hydroxyethyl-1-deoxynojirimycin) mimics Glucose. The cis-piperidine scaffold provides access to different sugar configurations (Galactose/Fucose) that Miglitol cannot address.

Diagram 2: Glycomimetic Structural Homology

Glycomimetic Sugar D-Galactose (Natural Substrate) Scaffold cis-4-(Hydroxymethyl)piperidin-3-ol (Synthetic Mimic) Sugar->Scaffold Bioisosteric Replacement (O -> NH, C3/C4 cis-diol mimic) Inhibitor Potential Drug (Galactosidase Inhibitor) Scaffold->Inhibitor N-Alkylation (Lipophilic Tail Addition)

Caption: Structural evolution from natural sugar to cis-piperidine inhibitor.

References

  • Paroxetine Impurity Profiling: Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 2017, 9(7):91-93.[2]

  • Crystallographic Data: (3S,4R)-4-(4-Fluorophenyl)-3-(hydroxymethyl)piperidinium chloride (Paroxetine Impurity). Acta Crystallographica Section E, NIH.

  • Iminosugar Applications: Synthesis of “All-Cis” Trihydroxypiperidines... Hints for the Design of New β-Gal and GCase Inhibitors. Molecules, 2020.

  • Product Identity: cis-4-(Hydroxymethyl)piperidin-3-ol Hydrochloride. Fluorochem Product Catalog.

  • Opioid Receptor SAR: Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry.[3]

Sources

Comparative

Spectroscopic Differentiation of cis and trans Piperidine Isomers: A Technical Comparison Guide

Executive Summary In drug development, the stereochemistry of the piperidine ring—a pharmacophore found in over 12,000 bioactive compounds including opioids (fentanyl analogues) and local anesthetics—dictates potency and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development, the stereochemistry of the piperidine ring—a pharmacophore found in over 12,000 bioactive compounds including opioids (fentanyl analogues) and local anesthetics—dictates potency and metabolic stability. Distinguishing cis and trans isomers is not merely an analytical exercise; it is a critical safety checkpoint.

The cis and trans isomers of substituted piperidines exhibit distinct spectroscopic signatures driven by their thermodynamic preference for equatorial positioning and the orientation of the nitrogen lone pair. This guide provides a definitive, data-driven framework for differentiating these isomers using NMR (


H, 

C) and Vibrational Spectroscopy (IR), moving beyond basic characterization to mechanistic structural assignment.

Conformational Dynamics & Energetics

To interpret the data, one must understand the source of the signal. The piperidine ring exists predominantly in a chair conformation.

  • 2,6-Disubstituted Systems (The Classic Case):

    • cis-Isomer (Meso): Typically adopts a diequatorial conformation. This is thermodynamically stable. The molecule has a plane of symmetry, simplifying the NMR spectrum.

    • trans-Isomer (Racemic): Inevitably forces one substituent into an axial position (or forces a twist-boat). At room temperature, this isomer often undergoes rapid ring-flipping, resulting in time-averaged NMR signals unless the nitrogen is substituted with a bulky group that locks the conformation.

  • The Nitrogen Inversion Factor: Unlike cyclohexane, the nitrogen atom undergoes pyramidal inversion. The lone pair prefers the equatorial position (sterically) but can be axial due to the anomeric effect (depending on substituents). This orientation directly impacts Bohlmann bands in IR.

Spectroscopic Analysis: The Triad of Evidence

A. Proton NMR ( H): The Karplus Relationship

The scalar coupling constant (


) is the most reliable metric for assigning relative stereochemistry.
  • Axial-Axial (

    
    ):  The dihedral angle is 
    
    
    
    180°. According to the Karplus equation, this yields a large coupling constant (10–13 Hz ).
  • Axial-Equatorial (

    
    ) & Equatorial-Equatorial (
    
    
    
    ):
    Dihedral angles are
    
    
    60°, yielding smaller couplings (2–5 Hz ).

Diagnostic Rule: If the signal for the proton at the chiral center (H2 or H6) appears as a broad multiplet or triplet with large splittings (>10 Hz) , it is likely axial , indicating the substituent is equatorial .

B. Carbon-13 NMR ( C): The -Gauche Effect

The


-gauche effect is a steric compression phenomenon that shields carbon nuclei.
  • Mechanism: A carbon atom three bonds away (

    
    -position) from a substituent in a gauche orientation will be shielded (shifted upfield) by 3–6 ppm.
    
  • Application: In trans-2,6-dimethylpiperidine (one methyl axial), the axial methyl creates a

    
    -gauche interaction with C4. Consequently, C4 in the trans isomer is significantly upfield  compared to the cis (diequatorial) isomer.
    
C. Infrared Spectroscopy (IR): Bohlmann Bands

Often overlooked, the "Bohlmann region" (2700–2800 cm


) provides direct evidence of the N-lone pair orientation relative to adjacent C-H bonds.[1]
  • Requirement: Strong bands appear only when two or more C-H bonds are anti-periplanar (trans-diaxial) to the nitrogen lone pair.[1]

  • Differentiation:

    • cis-2,6-dimethylpiperidine: If the N-H is axial (lone pair equatorial), no anti-periplanar C-H bonds exist

      
      No Bohlmann bands .
      
    • trans-quinolizidines (fused piperidines): Rigid trans-fusions lock the lone pair anti to C-H

      
      Strong Bohlmann bands .
      

Strategic Workflow: From Crude to Assignment

The following diagram outlines the decision-making process for assigning stereochemistry in synthesized piperidine scaffolds.

PiperidineAssignment Start Crude Piperidine Mixture Deriv Derivatization Step (N-Boc, N-Benzyl, or HCl Salt) Start->Deriv Lock Conformation Sep Chromatographic Separation Deriv->Sep H_NMR 1H NMR Analysis (Focus on H2/H6 Coupling) Sep->H_NMR Decision Are J-values distinct? H_NMR->Decision C_NMR 13C NMR Analysis (Gamma-Gauche Check) IR_Spec IR Spectroscopy (Bohlmann Region) C_NMR->IR_Spec Assign_Cis Assignment: CIS (Diequatorial, Large J, Downfield C) IR_Spec->Assign_Cis No Bands / Symmetric Assign_Trans Assignment: TRANS (Axial/Eq, Small/Avg J, Upfield C) IR_Spec->Assign_Trans Bands / Asymmetric Decision->C_NMR Yes (Clear splitting) LowTemp Variable Temp NMR (-40°C to Freeze Conformers) Decision->LowTemp No (Broad/Averaged signals) LowTemp->H_NMR Re-acquire

Caption: Integrated workflow for stereochemical assignment. Note that derivatization is often required to stop rapid N-inversion and ring flipping.

Comparative Data: cis vs trans 2,6-Dimethylpiperidine

The following data represents a standard comparison for 2,6-disubstituted piperidines. Note that values may shift slightly depending on the solvent (CDCl


 vs C

D

) due to the ASIS effect (Aromatic Solvent Induced Shift).
Table 1: H NMR Parameters (400 MHz, CDCl )
Parametercis-Isomer (Meso)trans-Isomer (Racemic)Mechanistic Rationale
H2 / H6 Signal Multiplet (dq)Broad Multipletcis H2 is axial (coupled to ax-H3); trans is time-averaged.
Chemical Shift (

)
~2.60 - 2.80 ppm~2.70 - 2.90 ppmEquatorial protons (in trans conformers) are generally deshielded.
Coupling (

)
10–11 Hz (ax-ax)~6 Hz (averaged)cis is locked diequatorial. trans flips between ax/eq forms.
Methyl Group (

)
~1.05 ppm (Doublet)~1.10 ppm (Doublet)trans methyls experience different environments but often overlap.
Table 2: C NMR Parameters (100 MHz, CDCl )
Carboncis-Isomer (

ppm)
trans-Isomer (

ppm)
Mechanistic Rationale
C2 / C6 (Methine) 52.4 46.5

-gauche effect shields the trans isomer carbons due to axial methyl.
C3 / C5 (Methylene) 34.833.2Proximity to axial substituent in trans causes shielding.
C4 (Remote) 25.120.4Diagnostic: Strong upfield shift in trans due to cross-ring steric compression.
Methyl Groups 23.519.8Axial methyl (in trans) is shielded relative to equatorial methyl.
Table 3: IR Bohlmann Band Intensity
Featurecis-Isomertrans-IsomerInterpretation
2700–2800 cm

Weak / AbsentMedium / Strong trans isomers (or specific conformers thereof) often align lone pairs anti to C-H.

Experimental Protocol: Stereochemical Assignment

Step 1: Sample Preparation & Derivatization

Native piperidines often show broad NH signals that obscure coupling constants.

  • Reaction: Dissolve crude amine (50 mg) in DCM (2 mL). Add Boc

    
    O (1.1 eq) and TEA (1.5 eq). Stir 1h.
    
  • Workup: Wash with 1N HCl, brine, dry over MgSO

    
    .
    
  • Rationale: The N-Boc group increases the barrier to ring inversion, "freezing" the dominant conformer on the NMR timescale.

Step 2: NMR Acquisition
  • Solvent: Use Benzene-d

    
      if CDCl
    
    
    
    signals overlap. Benzene preferentially solvates the electron-deficient face, often resolving H2/H6 from H3/H5.
  • Pulse Sequence: Run a standard 1D

    
    H and a NOESY 1D .
    
  • NOESY Check: Irradiate the Methyl signal.

    • cis (diequatorial Me): Strong NOE to H3/H5 axial protons.

    • trans (ax/eq Me): The axial methyl will show a strong NOE to the H2/H6 axial protons (1,3-diaxial relationship).

Step 3: Data Interpretation[2]
  • Measure

    
    :  For the H2/H6 signal, measure the width at half-height.
    
    • 
       Hz 
      
      
      
      Axial proton (implies Equatorial substituent).
    • 
       Hz 
      
      
      
      Equatorial proton (implies Axial substituent).

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on conformational analysis and A-values).

  • Bohlmann, F. (1958). "Zur Konfigurationsbestimmung von Chinolizidin-Derivaten". Chemische Berichte, 91(10), 2157-2167. (Original definition of Bohlmann bands).

  • Wenkert, E., & Hagaman, E. W. (1976). "Carbon-13 Nuclear Magnetic Resonance Spectroscopy of Naturally Occurring Substances. Piperidines".[1][2][3][4][5][6][7][8] Journal of the American Chemical Society, 98(12), 3469-3474. (Definitive source for C13 shifts and gamma-gauche effects in piperidines).

  • Bailey, W. F., & Wiberg, K. B. (1981). "Conformational Analysis of Piperidines". Journal of Organic Chemistry, 46, 2025. (Detailed analysis of 2,6-disubstituted systems).

Sources

Validation

comparing synthesis routes for cis-4-(Hydroxymethyl)piperidin-3-OL

The following guide provides a critical analysis of synthesis routes for cis-4-(Hydroxymethyl)piperidin-3-ol , a high-value chiral building block often used in the development of diazabicyclooctane (DBO) beta-lactamase i...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a critical analysis of synthesis routes for cis-4-(Hydroxymethyl)piperidin-3-ol , a high-value chiral building block often used in the development of diazabicyclooctane (DBO) beta-lactamase inhibitors and other piperidine-based therapeutics.

Executive Summary

For researchers requiring scalable, diastereoselective access to cis-4-(hydroxymethyl)piperidin-3-ol (CAS 21492-03-5), the Catalytic Hydrogenation of 3-Hydroxyisonicotinic Acid Derivatives is the superior methodology. It offers the highest atom economy, reliable cis-stereocontrol, and utilizes commercially available precursors.[1] Alternative routes involving piperidone functionalization or de novo cyclization are generally reserved for cases where specific non-standard enantiomers are required or when avoiding high-pressure hydrogenation.

Part 1: The "Gold Standard" Route – Pyridine Reduction

Principle: This route exploits the inherent facial selectivity of heterogeneous hydrogenation on pyridine rings. When 3-hydroxy-4-substituted pyridines are hydrogenated over Platinum or Rhodium catalysts, the addition of hydrogen occurs from the least hindered face, predominantly yielding the cis-2,3-disubstituted piperidine scaffold (in this case, positions 3 and 4).

Mechanism & Pathway

The synthesis proceeds in three distinct stages:[2][3]

  • Esterification: Protection of the carboxylic acid to facilitate solubility and purification.

  • Diastereoselective Hydrogenation: Conversion of the aromatic pyridine to the saturated piperidine. The cis relationship is established here.

  • Chemo-selective Reduction: Conversion of the ester to the primary alcohol without affecting the secondary alcohol or amine (if protected).

SynthesisRoute Start 3-Hydroxyisonicotinic Acid (Commercial) Inter1 Ethyl 3-hydroxyisonicotinate Start->Inter1 1. EtOH, H2SO4 Reflux Inter2 cis-Ethyl 3-hydroxypiperidine-4-carboxylate Inter1->Inter2 2. H2 (50 psi), PtO2 AcOH, cis-selective Final cis-4-(Hydroxymethyl)piperidin-3-ol (Target) Inter2->Final 3. LiAlH4, THF 0°C -> RT

Figure 1: The linear flow for the catalytic hydrogenation route, highlighting the critical stereodefining step.[1]

Detailed Experimental Protocol

Step 1: Preparation of Ethyl 3-hydroxyisonicotinate

  • Reagents: 3-Hydroxyisonicotinic acid (1.0 eq), Ethanol (excess), Conc. H₂SO₄ (catalytic).

  • Procedure: Suspend the acid in absolute ethanol. Add sulfuric acid dropwise. Reflux for 12–16 hours until the solid dissolves and TLC indicates consumption of starting material. Neutralize with NaHCO₃, extract with DCM, and concentrate.[1][2]

  • Checkpoint: The product is a pyridine ester; verify by ¹H NMR (aromatic protons ~8.0–8.5 ppm).

Step 2: Catalytic Hydrogenation (The Stereodefining Step)

  • Reagents: Ethyl 3-hydroxyisonicotinate, PtO₂ (Adam’s Catalyst, 5–10 mol%) or 5% Rh/Al₂O₃, Glacial Acetic Acid.[1]

  • Procedure:

    • Dissolve the ester in glacial acetic acid in a hydrogenation vessel (Parr shaker or autoclave).

    • Add the catalyst carefully (pyrophoric risk).

    • Hydrogenate at 40–60 psi (3–4 bar) at room temperature for 12–24 hours.

    • Critical Control: Monitor H₂ uptake. Over-reduction is rare, but incomplete reduction yields partially saturated tetrahydropyridines.[1]

    • Filter through Celite to remove the catalyst. Concentrate the filtrate to obtain the acetate salt of the piperidine.

  • Stereochemistry: This step typically yields >90% cis-isomer. The trans-isomer is thermodynamically favored but kinetically disfavored under these conditions.

Step 3: Reduction to the Diol

  • Reagents: LiAlH₄ (2.5 eq), Dry THF.

  • Procedure:

    • Suspend LiAlH₄ in dry THF at 0°C under N₂.

    • Add the crude piperidine ester (free base or salt) solution dropwise.

    • Allow to warm to RT and stir for 4 hours.

    • Quench: Use the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to produce a granular precipitate.

    • Filter and concentrate.

  • Purification: The crude amino-diol is polar. Recrystallization from EtOH/Et₂O or ion-exchange chromatography is recommended.

Part 2: Alternative Route – Piperidone Functionalization

Context: This route is useful if the starting material 1-Boc-3-piperidone is already available or if 3-hydroxyisonicotinic acid is inaccessible. It relies on thermodynamic control to establish the cis geometry via a Dieckmann condensation or similar enolate chemistry, followed by reduction.[1]

Workflow
  • Starting Material: N-Boc-glycine ester + Ethyl acrylate (Dieckmann Cyclization) → N-Boc-4-carboethoxy-3-piperidone .

  • Reduction: Reduction of the ketone (NaBH₄) typically yields the alcohol cis to the ester due to chelation control or steric approach.

  • Final Reduction: Reduction of the ester to the hydroxymethyl group.

Pros/Cons:

  • Pros: Avoids high-pressure hydrogenation; allows easy N-protection (Boc) early in the synthesis.

  • Cons: The Dieckmann cyclization can be messy; regioselectivity of ketone reduction (cis vs trans) is sensitive to reducing agent choice (e.g., L-Selectride favors cis more strongly than NaBH₄).

Part 3: Comparative Analysis & Data
FeatureRoute 1: Pyridine Hydrogenation Route 2: Piperidone Route
Starting Material Cost Low (3-Hydroxyisonicotinic acid)Medium (N-Boc-glycine/Acrylates)
Step Count 3 (Linear)4–5 (Convergent)
Stereocontrol (cis) High (>90:10) (Catalyst surface control)Variable (Reagent dependent)
Scalability High (Industrial standard)Medium (Cryogenic steps often needed)
Safety Profile High Pressure H₂ / Pyrophoric CatalystStrong Hydrides (LiAlH₄/Selectrides)
Impurity Profile trans-isomer, partially reduced pyridinesRegioisomers, over-reduction products
Part 4: Quality Control & Validation

To ensure the integrity of the synthesized cis-4-(hydroxymethyl)piperidin-3-ol, the following analytical markers must be verified:

  • NMR Confirmation of Relative Stereochemistry:

    • Coupling Constants (J-values): In the ¹H NMR, the coupling constant between H3 and H4 is diagnostic.

    • cis-isomer (axial-equatorial or equatorial-axial): Typically shows a smaller

      
       (2–5 Hz).
      
    • trans-isomer (diaxial): Shows a larger

      
       (8–11 Hz).
      
  • Derivatization for Enantiomeric Excess (ee):

    • If a single enantiomer is required (e.g., (3R, 4S)), the racemic cis product must be resolved.[1]

    • Method: React with a chiral acid (e.g., L-Tartaric acid or Dibenzoyl-L-tartaric acid) to form diastereomeric salts, separate by crystallization, and analyze by Chiral HPLC.

References
  • PrepChem. (n.d.). Synthesis of cis-4-hydroxy-1-[(5-methoxybenzocyclobuten-1-yl)methyl]-piperidine-3-carboxylic acid ethyl ester hydrochloride. Retrieved from [Link]

  • National Institutes of Health (NIH). (2011). Stereoselective synthesis of cis-3,4-disubstituted piperidines through ring transformation of 2-(2-mesyloxyethyl)azetidines. Journal of Organic Chemistry. Retrieved from [Link]

  • MolPort. (n.d.). Ethyl (3R,4R)-3-hydroxypiperidine-4-carboxylate (CAS 1932543-94-6).[4] Retrieved from [Link][1]

  • Google Patents. (2002). Process for preparing (±) trans-4-p-fluorophenyl-3-hydroxymethyl-1-methylpiperidine. WO2002053537A1.

Sources

Comparative

Cross-Validation of cis-4-(Hydroxymethyl)piperidin-3-ol: A Technical Comparison Guide

This guide serves as a technical resource for researchers validating the stereochemical integrity and purity of cis-4-(hydroxymethyl)piperidin-3-ol , a critical scaffold in fragment-based drug discovery (FBDD). Executive...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers validating the stereochemical integrity and purity of cis-4-(hydroxymethyl)piperidin-3-ol , a critical scaffold in fragment-based drug discovery (FBDD).

Executive Summary

The piperidine ring, specifically the 3,4-disubstituted motif, is a privileged scaffold in medicinal chemistry, serving as a core for kinase inhibitors and GPCR ligands. However, the commercial supply and synthetic production of cis-4-(hydroxymethyl)piperidin-3-ol are plagued by stereochemical ambiguity. "Cis" samples are frequently contaminated with the thermodynamically stable trans-isomer, leading to erroneous biological data.

This guide provides a self-validating protocol to distinguish the cis-isomer from the trans-isomer using non-destructive (NMR) and destructive (Chemical Derivatization) methods.

Comparative Analysis: The Stereochemical Challenge

The primary challenge lies in the thermodynamic preference of the piperidine ring.

Featurecis-Isomer (Target) trans-Isomer (Impurity)
Configuration 3-OH and 4-CH₂OH on the same side .3-OH and 4-CH₂OH on opposite sides .
Conformation Axial-Equatorial (ae) or Equatorial-Axial (ea) . Stabilized by intramolecular H-bonding between OH and CH₂OH.Diequatorial (ee) is preferred to minimize 1,3-diaxial strain.
Stability Kinetically favored in certain reductions; prone to epimerization under basic conditions.Thermodynamically favored (lower energy).
Key NMR Signal Small coupling constant (

Hz).
Large coupling constant (

Hz) if diaxial; smaller if diequatorial but distinct shift.
Derivatization Rapidly forms a cyclic acetonide (6-membered ring).Does not form acetonide (or very slow) due to strain.
Technical Validation Protocol

This workflow is designed to be a self-validating system . If Step 2 is ambiguous, Step 3 provides a binary "Yes/No" confirmation.

Step 1: 1H NMR Analysis (The Non-Destructive Check)
  • Solvent: DMSO-d6 or CD3OD (DMSO is preferred to observe OH protons if exchange is slow).

  • Focus Region: 3.0 – 4.0 ppm (Ring protons H3 and H4).

  • Critical Observation: Look for the splitting pattern of the proton at C3 (bearing the secondary OH).

    • Cis-Validation: The H3 proton appears as a narrow multiplet or doublet of doublets with a small vicinal coupling constant (

      
       Hz). This indicates an axial-equatorial relationship (dihedral angle 
      
      
      
      ).
    • Trans-Flag: If H3 appears as a wide triplet or doublet of doublets with a large coupling constant (

      
       Hz), the sample contains the trans-isomer (diaxial relationship, dihedral angle 
      
      
      
      ).
Step 2: The Acetonide "Lock" Test (The Chemical Proof)

This is the definitive method to prove cis-stereochemistry. The cis-isomer allows the 3-OH and 4-CH₂OH to bridge, forming a stable 6-membered 1,3-dioxane ring fused to the piperidine. The trans-isomer cannot bridge without extreme ring strain.

Protocol:

  • Dissolve 10 mg of the sample in 1 mL of dry acetone.

  • Add a catalytic amount (1-2 mg) of p-toluenesulfonic acid (pTsOH).

  • Add 20 µL of 2,2-dimethoxypropane (water scavenger/reagent).

  • Stir at Room Temperature for 1 hour.

  • Analysis: Inject into LC-MS.

    • Result A (Cis): Mass shift of +40 Da (Formation of acetonide, M+40). Reaction proceeds to completion rapidly.

    • Result B (Trans): No reaction or very slow conversion. Mass remains M+0.

Visualizing the Logic

The following diagram illustrates the decision matrix for validating the compound.

ValidationLogic Start Unknown Sample cis-4-(Hydroxymethyl)piperidin-3-ol NMR Step 1: 1H NMR Analysis (Measure J3,4 Coupling) Start->NMR DecisionNMR Coupling Constant (J)? NMR->DecisionNMR SmallJ J = 2-5 Hz (Axial-Equatorial) DecisionNMR->SmallJ Small J LargeJ J = 8-11 Hz (Diaxial) DecisionNMR->LargeJ Large J Acetonide Step 2: Acetonide Test (Acetone + pTsOH) SmallJ->Acetonide Trans IDENTIFIED: Trans-Isomer (Reject Sample) LargeJ->Trans ResultAcet LC-MS Analysis Acetonide->ResultAcet Formed Mass Shift (+40 Da) Cyclic Acetal Formed ResultAcet->Formed Rapid Rxn NoRxn No Reaction (Steric Strain) ResultAcet->NoRxn No Rxn Validated VALIDATED: Cis-Isomer (High Confidence) Formed->Validated NoRxn->Trans

Caption: Logic flow for validating cis-stereochemistry using NMR coupling constants and chemical derivatization.

Synthesis & Causality

Why do batches vary? The synthesis method dictates the stereochemical outcome.

  • Pyridine Reduction (High Risk):

    • Method: Hydrogenation of 3-hydroxy-4-(hydroxymethyl)pyridine.

    • Risk: This often yields a mix of cis and trans isomers. Unless rigorous separation (crystallization or chromatography) is performed, the thermodynamically stable trans-isomer will persist.

    • Causality: The catalyst surface approach is sterically governed, but subsequent equilibration can occur.

  • Epoxide Opening (Preferred):

    • Method: Ring opening of a protected 7-oxa-3-azabicyclo[4.1.0]heptane.

    • Advantage:[1] Stereospecific. The nucleophilic attack on the epoxide is predictable (Walden inversion), allowing for controlled formation of the cis-diol system (via specific precursors).

References
  • Organic Chemistry Portal. (n.d.). Synthesis of Piperidines. Retrieved from [Link]

  • PubChem. (n.d.). 4-(hydroxymethyl)piperidin-3-ol Compound Summary. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Handling Protocol: cis-4-(Hydroxymethyl)piperidin-3-ol

Executive Summary & Risk Profile[1][2][3] cis-4-(Hydroxymethyl)piperidin-3-ol is a high-value, chiral piperidine intermediate frequently employed in the synthesis of kinase inhibitors and GPCR ligands. While often catego...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile[1][2][3]

cis-4-(Hydroxymethyl)piperidin-3-ol is a high-value, chiral piperidine intermediate frequently employed in the synthesis of kinase inhibitors and GPCR ligands. While often categorized generically alongside simple piperidines, its specific stereochemical purity and secondary amine functionality dictate a stricter handling protocol than common solvents.

The Core Hazard: Like many low-molecular-weight piperidine derivatives, this compound should be treated as Corrosive (Category 1B) or a Severe Irritant to mucous membranes until specific lot data proves otherwise. Furthermore, it is Hygroscopic ; improper handling not only risks operator safety but degrades the stereochemical integrity of your starting material, leading to downstream synthetic failures.

Hazard Identification (GHS Classification Basis)
  • H314: Causes severe skin burns and eye damage (Conservative classification based on structural analogues like 4-piperidinemethanol).

  • H302: Harmful if swallowed.[1]

  • H335: May cause respiratory irritation.[2]

  • Physical Hazard: Hygroscopic solid (absorbs atmospheric moisture rapidly).

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab attire." The secondary amine structure allows for rapid dermal absorption and tissue interaction.

Protection ZoneStandard Handling (< 1g, Solid)High-Risk Handling (> 1g, Solution, or Heating)Technical Rationale
Ocular Chemical Safety Goggles (Indirect Vent)Face Shield + Safety GogglesPiperidine dusts are caustic. Standard safety glasses allow dust entry from the side/top.
Dermal (Hand) Nitrile Gloves (Min. 0.11 mm / 4 mil)Double Gloving (Nitrile over Nitrile) or LaminateAmines can permeate thin nitrile. Double gloving provides a "breakthrough buffer."
Dermal (Body) Standard Cotton Lab Coat + Long SleevesChemical-Resistant Apron (Tyvek/PVC)Prevents saturation of clothing in case of solution splashes.
Respiratory Fume Hood (Sash at working height)P100/N95 Respirator (if outside hood)Inhalation of amine dust causes immediate upper respiratory tract inflammation.

Operational Workflow: From Storage to Reaction

This workflow is designed to protect both the Scientist and the Substance .

Phase A: Storage & Retrieval
  • Environment: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen).

  • Desiccation: Keep the primary container inside a secondary desiccator jar.

  • Visual Check: If the white solid appears "clumpy" or "wet," it has absorbed water. Re-dry under vacuum before use to ensure stoichiometric accuracy.

Phase B: Weighing & Transfer
  • Engineering Control: Perform all weighing inside a chemical fume hood or a powder containment balance enclosure.

  • Static Control: Use an anti-static gun or ionizer if the powder is flyaway.

  • Technique:

    • Tare the receiving vessel (flask) before adding the solid.

    • Use a disposable spatula (polystyrene) or stainless steel.

    • Immediately re-seal the stock container with Parafilm/tape after aliquoting.

Phase C: Reaction Setup
  • Solvent Addition: Add solvent slowly. Exothermic dissolution is possible with amines.

  • Inerting: Purge the reaction vessel with Nitrogen/Argon immediately to prevent oxidation or carbonate formation (amines react with atmospheric CO2).

Visualized Decision Frameworks

Diagram 1: PPE Selection Logic

This logic gate ensures you scale your protection based on the energy and quantity of the system.

PPE_Decision_Matrix Start Start: Assess Task State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Solution / Molten State_Check->Liquid Qty_Check_Sol Quantity > 1g? Solid->Qty_Check_Sol Qty_Check_Liq Heated or Pressurized? Liquid->Qty_Check_Liq Level_1 LEVEL 1 PPE Nitrile Gloves (4mil) Safety Goggles Lab Coat Fume Hood Qty_Check_Sol->Level_1 No Level_2 LEVEL 2 PPE Double Nitrile Gloves Face Shield + Goggles Chem-Resistant Apron Qty_Check_Sol->Level_2 Yes Qty_Check_Liq->Level_1 No Qty_Check_Liq->Level_2 Yes

Caption: PPE escalation logic based on physical state and operational energy.

Diagram 2: Emergency Spill Response

Immediate actions to take in the event of containment breach.

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (<5g/5mL) Inside Hood Assess->Minor Major Major (>5g) Or Outside Hood Assess->Major Action_Minor 1. Cover with absorbent pads 2. Wipe with dilute acetic acid (neutralize) 3. Double bag waste Minor->Action_Minor Action_Major 1. Evacuate Area 2. Alert EHS/Safety Officer 3. Do NOT attempt solo cleanup Major->Action_Major Disposal Disposal: Hazardous Organic Waste (Tag as Amine) Action_Minor->Disposal Action_Major->Disposal

Caption: Triage workflow for spill containment and neutralization.

Disposal & Waste Management

Never dispose of piperidine derivatives down the drain. They are toxic to aquatic life and can alter the pH of effluent streams.

  • Segregation: Collect in a dedicated "Organic Alkali/Amine" waste container.

  • Labeling: Clearly tag the waste container with "Contains Piperidine Derivatives - Corrosive/Toxic."

  • Neutralization (Optional): If your facility requires pre-neutralization, small amounts of residue can be treated with dilute Hydrochloric Acid (1M) to form the non-volatile hydrochloride salt before disposal.

  • Final Destruction: The material should be incinerated in a licensed chemical incinerator equipped with an afterburner and scrubber.

References

  • PubChem. (n.d.). Compound Summary for CID 12200925 (cis-4-(Hydroxymethyl)piperidin-3-ol). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved from [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.